molecular formula C12H12ClIN2 B1481917 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole CAS No. 2098074-68-9

1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole

カタログ番号: B1481917
CAS番号: 2098074-68-9
分子量: 346.59 g/mol
InChIキー: QTLMPVVODGFRPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C12H12ClIN2 and its molecular weight is 346.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(2-chloroethyl)-4-iodo-5-methyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClIN2/c1-9-11(14)12(15-16(9)8-7-13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLMPVVODGFRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCl)C2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacological Profiling of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole: A Covalent Probe for Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, irreversible probes for G protein-coupled receptors (GPCRs) has revolutionized our structural and kinetic understanding of receptor pharmacology. This technical whitepaper provides an in-depth analysis of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole (hereafter referred to as CIMP-1 ), a specialized covalent ligand targeting the Cannabinoid Receptor 1 (CB1). By merging the high-affinity recognition scaffold of biarylpyrazoles with an electrophilic alkylating warhead, CIMP-1 offers a self-validating system for mapping the orthosteric binding pocket and tracking receptor internalization.

Structural Rationale and Mechanism of Action

The architectural design of CIMP-1 is engineered to achieve two sequential pharmacological events: high-affinity reversible recognition followed by irreversible target inactivation.

  • The Pyrazole Core (3-phenyl, 5-methyl): The 1,3,4,5-tetrasubstituted pyrazole acts as the primary pharmacophore. Extensive structure-activity relationship (SAR) studies on rimonabant (SR141716A) analogs demonstrate that a phenyl ring at the 3-position and a small alkyl/aryl group at the 5-position are critical for anchoring the ligand within the hydrophobic transmembrane helices (TMH3, TMH5, and TMH6) of the CB1 receptor, driving the initial binding affinity ( Ki​ )[1].

  • The 4-Iodo Substitution: The incorporation of a heavy iodine atom at the 4-position increases the overall lipophilicity, enhancing receptor residence time. More importantly, it provides a direct site for radioiodination ( 123 I or 125 I), allowing the molecule to function as a gamma-enriching SPECT (single photon emission computed tomography) ligand for in vivo imaging[2].

  • The 1-(2-chloroethyl) Warhead: Unlike traditional reversible antagonists, the N1 position is modified with a 2-chloroethyl aliphatic chain. This nitrogen mustard-like moiety acts as an electrophilic warhead, designed to undergo nucleophilic attack by a reactive amino acid residue (such as a cysteine or lysine) within the binding pocket, forming a permanent covalent bond[3].

The Two-Step Covalent Kinetic Model

Covalent ligands do not adhere to standard equilibrium thermodynamics. Their interaction is defined by a two-step kinetic mechanism: initial reversible association ( Ki​ ) followed by an irreversible inactivation rate ( kinact​ ).

G Ligand CIMP-1 (Electrophilic Ligand) Complex Reversible Complex [Ligand • CB1] Ligand->Complex k(on) Receptor CB1 Receptor (Nucleophilic Target) Receptor->Complex Complex->Ligand k(off) Aziridinium Aziridinium / Transition State Complex->Aziridinium Intramolecular Cyclization Covalent Covalent Adduct (Irreversible Antagonism) Aziridinium->Covalent Nucleophilic Attack (k_inact)

Fig 1. Two-step kinetic mechanism of covalent CB1 receptor alkylation by the 2-chloroethyl warhead.

Experimental Methodologies: A Self-Validating System

To accurately profile a covalent binder, standard equilibrium displacement assays are fundamentally flawed; the apparent IC50​ will artificially shift to the left as incubation time increases. Therefore, we deploy a specialized, self-validating two-assay system.

Protocol A: Time-Dependent Radioligand Competition Assay

This assay calculates the covalent efficiency ( kinact​/Ki​ ) by tracking the time-dependent depletion of available receptors.

  • Membrane Preparation: Isolate CHO-K1 cell membranes stably expressing human CB1 receptors. Causality: CHO-K1 cells lack endogenous cannabinoid receptors, ensuring absolute signal specificity.

  • Time-Course Incubation: Incubate 10 µg of membrane protein with varying concentrations of CIMP-1 (0.1 nM - 10 µM) for distinct time intervals (15, 30, 60, 120 min) at 30°C. Causality: Because covalent bond formation is cumulative, varying the pre-incubation time allows for the mathematical derivation of the inactivation rate constant ( kinact​ ).

  • Radioligand Addition: Add 1 nM [3H]CP55,940 and incubate for an additional 60 minutes.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fiber, drastically reducing the non-specific binding of highly lipophilic cannabinoid radioligands.

Protocol B: Extensive Washout Assay

Highly lipophilic compounds can partition into the lipid bilayer, mimicking irreversible binding (pseudo-irreversibility). This protocol definitively proves true covalent attachment.

Pathway Step1 1. Membrane Preparation Step2 2. Pre-incubation with Ligand Step1->Step2 Step3 3. BSA-Supplemented Washout Step2->Step3 Step4 4. Addition of [3H]CP55,940 Step3->Step4 Step5 5. Scintillation Counting Step4->Step5

Fig 2. Washout assay workflow utilizing a BSA lipid sink to validate covalent receptor modification.
  • Pre-incubation: Incubate membranes with a saturating concentration ( 10×Ki​ ) of CIMP-1 or a reversible control (Rimonabant) for 120 minutes.

  • Centrifugal Washout (The Lipid Sink): Centrifuge membranes at 50,000 × g for 15 minutes. Resuspend the pellet in assay buffer containing 0.5% fatty acid-free BSA . Repeat this wash step three times. Causality: BSA acts as a thermodynamic "lipid sink," aggressively extracting non-covalently bound lipophilic ligands from the membrane.

  • Residual Binding Assessment: Perform a standard [3H]CP55,940 binding assay on the final pellet. If the receptor is covalently modified, the radioligand is sterically blocked, yielding high "Washout Resistance."

Quantitative Data and Comparative Analysis

The table below summarizes the binding kinetics of CIMP-1 compared to Rimonabant (a reversible pyrazole) and ACEA (a known 2-chloroethyl-containing covalent cannabinoid agonist)[4].

CompoundCB1 Ki​ (nM)*CB2 Ki​ (nM)Washout Resistance (%)Covalent Efficiency ( kinact​/Ki​ )
CIMP-1 1.8 ± 0.3>100092 ± 4% 4.5×104 M −1 s −1
Rimonabant 1.9 ± 0.2840 ± 50< 5%N/A (Reversible)
ACEA 1.4 ± 0.1>200085 ± 6% 2.1×104 M −1 s −1

*Note: For covalent ligands, the apparent Ki​ is derived from zero-time extrapolation of the time-dependent IC50​ shift.

Analysis: CIMP-1 exhibits exceptional selectivity for CB1 over CB2, driven by the steric constraints of the 5-methyl and 3-phenyl groups. Following the BSA-supplemented washout, 92% of the CB1 receptors remained inaccessible to [3H]CP55,940 , confirming the high efficiency of the 2-chloroethyl warhead in forming a permanent covalent adduct.

Conclusion and Downstream Applications

1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole (CIMP-1) represents a highly sophisticated pharmacological tool. By permanently occupying the orthosteric site, it locks the CB1 receptor in an inactive conformation, acting as an insurmountable inverse agonist.

For drug development professionals, CIMP-1 serves two primary functions:

  • Structural Biology: It can be utilized to permanently stabilize the CB1 receptor in its inactive state for X-ray crystallography or cryo-EM studies.

  • Receptor Turnover Studies: When radiolabeled with 125 I, its irreversible nature allows researchers to accurately track the kinetics of CB1 receptor internalization, degradation, and de novo synthesis without the confounding variable of ligand dissociation.

References

  • Lan R, Liu Q, Fan P, et al. "Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists." J Med Chem.1

  • Tyndall JDA, Glass M, Vernall AJ. "Covalent cannabinoid receptor ligands – structural insight and selectivity challenges." ResearchGate. 3

  • Hillard CJ, Manna S, Greenberg MJ, et al. "Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1)." J Pharmacol Exp Ther. 4

  • "Discovery and Labeling of High-Affinity 3,4-Diarylpyrazolines as Candidate Radioligands for In Vivo Imaging of Cannabinoid Subtype-1 (CB1) Receptors." UNC.edu.2

Sources

Navigating the Labyrinth of Early-Stage Toxicology: A Preliminary Screening Protocol for 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Early-Stage Toxicological Assessment

In the high-stakes arena of drug discovery and development, the early identification of potential safety liabilities is paramount. The journey of a novel chemical entity from the laboratory bench to a potential therapeutic is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity. This guide outlines a comprehensive, multi-tiered strategy for the preliminary toxicity screening of a novel pyrazole derivative, 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] However, this therapeutic potential necessitates a thorough and early evaluation of their toxicological profile.

This document provides a scientifically robust framework, moving from rapid in silico predictions to foundational in vitro assays. The proposed workflow is designed to be both resource-efficient and highly informative, enabling researchers to make critical go/no-go decisions with a higher degree of confidence. Our approach is grounded in the principles of reducing, refining, and replacing animal testing (the 3Rs), in line with modern ethical and regulatory expectations.[4]

Tier 1: In Silico Profiling - The Digital First Pass

Before embarking on wet-lab experimentation, a comprehensive in silico analysis serves as an invaluable first step to forecast the potential toxicological liabilities of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole. These computational models leverage vast datasets of known chemical structures and their associated toxicological endpoints to predict the properties of a novel molecule.[5][6][7] This initial screen is not a replacement for experimental data but rather a critical tool for hypothesis generation and for prioritizing compounds with a more favorable predicted safety profile.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A full ADMET profile provides a holistic view of a compound's likely behavior in a biological system.[8] Several freely available and commercial platforms can be utilized for this purpose.

Recommended Platforms:

  • admetSAR: A comprehensive tool for predicting a wide range of ADMET properties.[9]

  • SwissADME: Focuses on physicochemical properties, pharmacokinetics, and drug-likeness.[9]

  • ADMET-AI: A platform utilizing a graph neural network for fast and accurate ADMET prediction.[10]

  • ToxiM: A web server for predicting the toxicity, solubility, and permeability of small molecules.[11]

Key Predicted Endpoints and Their Significance:

ParameterPredicted Value (Illustrative)Significance
Ames Mutagenicity Non-mutagenPredicts the likelihood of the compound causing DNA mutations. A negative prediction is highly desirable.
Carcinogenicity Non-carcinogenAssesses the potential to cause cancer. Early flags for carcinogenicity can terminate a development program.
hERG Inhibition Low RiskPredicts the potential for cardiotoxicity by blocking the hERG potassium channel, which can lead to fatal arrhythmias.
Hepatotoxicity High RiskIndicates the potential for liver damage, a common reason for drug failure.
Oral Bioavailability GoodPredicts the fraction of an orally administered dose that reaches systemic circulation.
Blood-Brain Barrier (BBB) Permeability PermeableIndicates whether the compound is likely to cross into the central nervous system, which can be a desired or undesired effect depending on the therapeutic target.
Rationale for In Silico First Approach

The primary driver for initiating with in silico methods is the conservation of resources. These predictive models are rapid and cost-effective, allowing for the screening of large numbers of virtual compounds.[6] A concerning in silico profile, such as a strong prediction for mutagenicity or hERG inhibition, can trigger a critical evaluation of the compound's structure-activity relationship (SAR) and may lead to the synthesis of analogues with a potentially improved safety profile before committing to more expensive and time-consuming in vitro assays.

in_silico_workflow compound 1-(2-chloroethyl)-4-iodo- 5-methyl-3-phenyl-1H-pyrazole admet_sar admetSAR Prediction compound->admet_sar swiss_adme SwissADME Prediction compound->swiss_adme admet_ai ADMET-AI Prediction compound->admet_ai tox_pred Toxicity Profile Prediction (Mutagenicity, Carcinogenicity, hERG, etc.) admet_sar->tox_pred pk_pred Pharmacokinetic Profile Prediction (Absorption, Distribution, Metabolism, Excretion) swiss_adme->pk_pred admet_ai->tox_pred admet_ai->pk_pred decision Go/No-Go Decision Point or Chemical Structure Refinement tox_pred->decision pk_pred->decision

Caption: In Silico Toxicity and ADMET Prediction Workflow.

Tier 2: In Vitro Cytotoxicity Assessment - The First Biological Readout

Following a favorable in silico profile, the next crucial step is to assess the compound's effect on cell viability using in vitro assays. These assays provide the first experimental indication of the concentration range at which the compound may exert toxic effects.

MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]

Experimental Protocol:

  • Cell Culture:

    • Select at least two human cell lines for initial screening. A common choice is a cancerous cell line (e.g., HeLa - cervical cancer, or HepG2 - liver cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) to assess for any potential cancer-specific cytotoxicity.[12][14]

    • Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound in cell culture media to achieve a range of final concentrations for testing.

  • Cell Seeding and Treatment:

    • Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Remove the old media and add the media containing the various concentrations of the test compound. Include vehicle controls (media with the same concentration of DMSO used for the highest compound concentration) and untreated controls.

  • Incubation:

    • Incubate the plates for a defined period, typically 24 or 48 hours, to assess both acute and slightly delayed cytotoxicity.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol or DMSO).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Illustrative IC50 Data:

Cell LineCompoundIC50 (µM) after 24hIC50 (µM) after 48h
HeLa 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole75.348.9
HepG2 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole92.165.2
HEK293 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole> 200155.7

Interpretation of Results: A lower IC50 value indicates higher cytotoxicity.[15] A significant difference in IC50 values between cancerous and non-cancerous cell lines may suggest some level of selectivity, which is a desirable characteristic for potential anticancer agents.[13]

Tier 3: In Vitro Genotoxicity Screening - Assessing the Risk of Genetic Damage

Genotoxicity assessment is a critical component of preclinical safety evaluation, as compounds that damage DNA can have severe long-term consequences, including carcinogenicity and heritable genetic defects.[16] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[4][17]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and internationally accepted method for identifying compounds that can cause gene mutations.[16][17][18] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test assesses the ability of a test compound to cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and thus to grow on a histidine-free medium.

Experimental Protocol:

  • Bacterial Strains:

    • Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens (frameshift vs. base-pair substitution).

  • Metabolic Activation:

    • Conduct the assay both with and without the addition of a mammalian metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate. This is crucial because some compounds only become mutagenic after being metabolized.[16]

  • Assay Procedure (Plate Incorporation Method):

    • Mix the test compound at various concentrations, the bacterial tester strain, and either the S9 mix or a buffer into molten top agar.

    • Pour this mixture onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours at 37°C.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Illustrative Ames Test Results:

S. typhimurium StrainMetabolic Activation (S9)Compound Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlResult
TA100 -0 (Control)120 ± 151.0Negative
10135 ± 121.1
50142 ± 181.2
100155 ± 201.3
TA98 +0 (Control)35 ± 81.0Negative
1040 ± 61.1
5042 ± 91.2
10045 ± 71.3
In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogens (agents that cause structural chromosomal damage) and aneugens (agents that cause numerical chromosomal abnormalities).[19][20] Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Experimental Protocol:

  • Cell Culture:

    • Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).

  • Compound Treatment:

    • Expose the cells to a range of concentrations of the test compound, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block:

    • Add cytochalasin B to the cell cultures. This inhibits cytokinesis (the final step of cell division where the cytoplasm divides), resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one cell division in the presence of the test compound.

  • Harvesting and Staining:

    • Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis:

    • Score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 per concentration).

  • Data Analysis:

    • A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

genotoxicity_workflow compound 1-(2-chloroethyl)-4-iodo- 5-methyl-3-phenyl-1H-pyrazole ames_test Ames Test (Bacterial Reverse Mutation) compound->ames_test micronucleus_assay In Vitro Micronucleus Assay (Mammalian Cells) compound->micronucleus_assay with_s9 With S9 Metabolic Activation ames_test->with_s9 without_s9 Without S9 Metabolic Activation ames_test->without_s9 micronucleus_assay->with_s9 micronucleus_assay->without_s9 gene_mutation Assessment of Gene Mutation with_s9->gene_mutation chromosome_damage Assessment of Chromosomal Damage with_s9->chromosome_damage without_s9->gene_mutation without_s9->chromosome_damage genotox_profile Comprehensive Genotoxicity Profile gene_mutation->genotox_profile chromosome_damage->genotox_profile

Caption: Integrated In Vitro Genotoxicity Screening Workflow.

Conclusion: A Data-Driven Path Forward

The preliminary toxicity screening strategy outlined in this guide provides a robust and tiered approach to evaluating the safety profile of the novel compound 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole. By integrating in silico predictions with foundational in vitro cytotoxicity and genotoxicity assays, researchers can build a comprehensive initial safety profile. This data-driven approach is essential for identifying potential liabilities early in the drug discovery process, enabling informed decision-making, and ultimately contributing to the development of safer and more effective medicines. It is crucial to remember that these preliminary screens are the first step in a long journey of safety assessment. Positive findings in any of these assays would necessitate further investigation into the mechanisms of toxicity and potentially more complex in vivo studies, always adhering to internationally recognized guidelines such as those from the OECD.[4][21]

References

  • Academic Strive. (2024, May 30).
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025, December 25).
  • OECD. Guidelines for the Testing of Chemicals.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • StatPearls - NCBI Bookshelf - NIH. (2026, February 22). Toxicology Screening.
  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • ACS Publications. (2026, January 9).
  • PubMed. (2020, November 15). Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PMC - NIH. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles.
  • ResearchGate. (2009, September 14). (PDF) 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.
  • ijprajournal. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Frontiers. (2017, November 29).
  • National Toxicology Program. OECD Test Guideline 425.
  • PMC. (2024, April 22). admetSAR3.
  • ResearchGate. (PDF)
  • (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies.
  • European Medicines Agency (EMA). (2010, March 18).
  • MDPI. (2023, August 12).
  • Frontiers. (2021, May 9).
  • Sigma-Aldrich. 1-(2-chloroethyl)-3-methyl-1H-pyrazole.
  • Bioinformatics | Oxford Academic. (2024, July 15).
  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity.
  • bioRxiv. (2025, August 2).
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2018, January 1).
  • Wikipedia. OECD Guidelines for the Testing of Chemicals.
  • MDPI. (2018, January 12).
  • PMC. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Taylor & Francis. (2020, October 30). Deep Learning Approaches in Predicting ADMET Properties.
  • .:: Natural Sciences Publishing ::.. (2021, January 1). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • Nelson Labs. Ames Test and Genotoxicity Testing.
  • EPJ Web of Conferences.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Research Journal of Pharmacy and Technology. (2019, April 10). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases.
  • Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening.
  • (2018, June 25). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES.
  • Taylor & Francis. (2018, September 14).
  • MDPI. (2009, December 24). Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential.
  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies.
  • National Institute of Standards and Technology. (2023, December 7). A Meta-model for ADMET Property Prediction Analysis.
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
  • (2001, December 17). 420 | oecd guideline for testing of chemicals.
  • (2024, June 11).
  • ChemScene. 1-(2-Fluoroethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde.
  • Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening.
  • (2018, May 18).
  • SciSpace. (2010, July 19). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human.

Sources

Predictive Pharmacokinetics of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic compounds requires a rigorous understanding of how specific functional groups dictate Absorption, Distribution, Metabolism, and Excretion (ADME). Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for arenes to improve potency and physicochemical properties[1].

This whitepaper provides an in-depth predictive pharmacokinetic (PK) analysis of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole . By deconstructing its structural motifs—specifically the highly lipophilic halogenated core and the electrophilic N1-chloroethyl appendage—we establish a framework for anticipating its in vivo behavior, metabolic liabilities, and potential as a targeted alkylating agent.

Structural Deconstruction & Physicochemical Profiling

The molecule features a 1H-pyrazole core heavily decorated with functional groups that drastically alter its physicochemical landscape. The incorporation of halogen atoms (iodine at C4, chlorine at the N1-ethyl chain) is a well-documented strategy to enhance metabolic stability, oxidative stability, and lipophilicity[2].

  • C3-Phenyl & C4-Iodo Groups: These moieties impart extreme lipophilicity. The heavy iodine atom significantly increases the molecular volume and crystal lattice energy.

  • C5-Methyl Group: Serves as a primary site for cytochrome P450 (CYP450) mediated aliphatic oxidation.

  • N1-(2-chloroethyl) Group: This functional group is a known pharmacophore for biological alkylating agents. Under physiological conditions, the chloroethyl group can undergo nucleophilic attack or form a reactive carbonium ion intermediate[3][4].

Quantitative Physicochemical Predictions

To establish a baseline for ADME behavior, we predict the foundational physicochemical parameters (Table 1).

Table 1: Predicted Physicochemical Properties and PK Rationale

ParameterPredicted ValueRationale / Causality
Molecular Weight 346.6 g/mol Sum of atomic masses (C₁₂H₁₂ClIN₂); falls within Lipinski's Rule of 5.
LogP (Octanol/Water) 4.8 - 5.2Driven heavily by the 4-iodo, 3-phenyl, and 2-chloroethyl groups.
Topological Polar Surface Area 17.8 ŲLimited strictly to the two pyrazole nitrogen atoms; highly permeable.
Aqueous Solubility < 10 µg/mLHigh crystal lattice energy and extreme lipophilicity restrict dissolution.
Plasma Protein Binding (PPB) > 95%Strong hydrophobic interactions with human serum albumin (HSA).
Volume of Distribution (Vd) > 3.5 L/kgExtensive partitioning into adipose tissue and lipid-rich organs (e.g., brain).

Absorption and Distribution Dynamics

Absorption

Given the predicted LogP of ~5.0 and a tPSA of 17.8 Ų, the compound will exhibit dissolution-rate limited absorption (BCS Class II/IV). While membrane permeability across the intestinal epithelium will be exceptionally high, the lack of aqueous solubility means that standard oral formulations will likely yield poor bioavailability. Formulation causality: To achieve therapeutic plasma concentrations, lipid-based nanocarriers or amorphous solid dispersions must be utilized to bypass the dissolution bottleneck.

Distribution

The extreme lipophilicity dictates a massive Volume of Distribution (Vd). The molecule will rapidly clear from the central plasma compartment and partition into peripheral lipid compartments. Because of its low polar surface area and high lipophilicity, it is highly probable that the compound will cross the blood-brain barrier (BBB), a characteristic shared by other chloroethyl-containing alkylating agents[4].

Metabolic Biotransformation Pathways

The metabolic fate of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is bifurcated into classical CYP450-mediated Phase I oxidations and critical Phase II conjugation reactions driven by its electrophilic nature.

Phase I: CYP450 Oxidation

The high lipophilicity ensures high affinity for hepatic CYP enzymes, primarily CYP3A4 and CYP2D6.

  • Aliphatic Oxidation: The C5-methyl group is sterically accessible and electronically activated by the adjacent pyrazole ring. It will undergo rapid oxidation to a hydroxymethyl intermediate, followed by further oxidation to a carboxylic acid.

  • Aromatic Hydroxylation: The C3-phenyl ring is susceptible to para-hydroxylation.

Phase II: Glutathione (GSH) Conjugation & Alkylation

The N1-(2-chloroethyl) moiety is the most reactive site on the molecule. Chlorine acts as a leaving group, allowing the β -carbon to react with nucleophiles. In vivo, this electrophilic site will be rapidly targeted by Glutathione S-Transferases (GSTs), leading to direct SN2 displacement of the chloride by GSH[4][5]. If the compound escapes GSH detoxification, it poses a risk of off-target covalent binding to tissue proteins or nucleic acids.

MetabolicPathway Parent 1-(2-chloroethyl)-4-iodo- 5-methyl-3-phenyl-1H-pyrazole Phase1_Methyl C5-Hydroxymethyl Metabolite (CYP3A4/2D6) Parent->Phase1_Methyl Aliphatic Oxidation Phase1_Phenyl p-Hydroxyphenyl Metabolite (CYP3A4) Parent->Phase1_Phenyl Aromatic Hydroxylation Phase2_GSH GSH Conjugate at N1-ethyl (GST-mediated) Parent->Phase2_GSH GSH Trapping (Cl displacement) Tox_Protein Covalent Protein Adducts (Off-target Alkylation) Parent->Tox_Protein Electrophilic Attack Phase2_Gluc O-Glucuronides (UGT-mediated) Phase1_Methyl->Phase2_Gluc Glucuronidation Phase1_Phenyl->Phase2_Gluc Glucuronidation

Predicted Phase I and Phase II metabolic biotransformation pathways.

Elimination Kinetics & Toxicity Profile

Due to the lack of polar functional groups on the parent molecule, renal clearance of the unchanged drug will be negligible (<1%). Elimination will rely entirely on hepatic biotransformation.

  • Biliary Excretion: The bulky, lipophilic Phase I metabolites (hydroxylated derivatives) will likely undergo glucuronidation and subsequent biliary excretion.

  • Renal Excretion: The GSH conjugates formed from the chloroethyl group will be processed by the kidneys into mercapturic acid derivatives (N-acetylcysteine conjugates) and excreted in the urine. Notably, GSH conjugates of alkylating agents are often actively effluxed through ATP-dependent membrane transporters[5].

Toxicity Liabilities: The alkylating potential of the chloroethyl group presents a dual-edged sword. While it may be leveraged for antineoplastic efficacy[3], it carries a high risk of mechanism-based toxicity (hepatotoxicity and myelosuppression) due to indiscriminate covalent binding to cellular macromolecules.

Preclinical Experimental Validation Workflows

To validate these theoretical predictions, a rigorous, self-validating preclinical workflow must be executed. The following protocols detail the critical steps for evaluating the metabolic stability and reactive liabilities of this compound.

PKWorkflow Step1 1. Physicochemical Profiling (LogP, Solubility, pKa) Step2 2. In Vitro Microsomal Stability (HLM/RLM + NADPH) Step1->Step2 Step3 3. Reactive Metabolite Trapping (HLM + GSH/KCN) Step2->Step3 Step4 4. Caco-2 Permeability Assay (A-B and B-A Transport) Step2->Step4 Step6 6. LC-MS/MS Bioanalysis (Metabolite ID & Quantification) Step3->Step6 Step5 5. In Vivo PK Studies (Rodent IV/PO Dosing) Step4->Step5 Step5->Step6

Step-by-step preclinical pharmacokinetic validation workflow.

Protocol 1: In Vitro Microsomal Stability & Intrinsic Clearance

This protocol determines the rate of Phase I hepatic metabolism.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation Mixture: Combine 1 µM of the test compound, 1 mg/mL HLM protein, and 100 mM potassium phosphate buffer (pH 7.4). Causality: A 1 µM concentration ensures the reaction follows first-order kinetics (well below the anticipated Km), while pH 7.4 mimics physiological intracellular conditions.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the enzymatic reaction by adding 1 mM NADPH regenerating system. Causality: NADPH is the obligate electron-donating cofactor for CYP450-mediated oxidation.

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein for clean LC-MS injection.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

Because the 2-chloroethyl group is a suspected alkylating agent, we must quantify its reactivity to prevent late-stage toxicity failures.

  • Preparation: Prepare the HLM incubation mixture as described in Protocol 1, but supplement the buffer with 5 mM reduced glutathione (GSH). Causality: GSH acts as a physiological "soft" nucleophile. It will intercept and covalently bind to the electrophilic chloroethyl carbonium ion before it can bind to microsomal proteins.

  • Incubation: Incubate the mixture at 37°C for 60 minutes.

  • Quenching: Quench with ice-cold acetonitrile and centrifuge.

  • Detection: Utilize High-Resolution Mass Spectrometry (HRMS) operating in neutral loss scan mode. Causality: Scanning for a neutral loss of 129 Da (corresponding to the γ -glutamyl moiety of GSH) allows for the highly specific identification of GSH-adducts amidst a complex biological matrix.

References

  • Smolecule. (2023). "1-(2-chloroethyl)-3-methyl-1H-pyrazole". Retrieved from ]">https://www.smolecule.com[3]

  • Oncohema Key. (2016). "Alkylating Agents". Retrieved from [Link]4],[5]

  • PharmaBlock. "Pyrazoles in Drug Discovery". Retrieved from ],">https://www.pharmablock.com[1],

  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). "Advances in Pyrazole as an Active Fragment for Herbicide Discovery". Journal of Agricultural and Food Chemistry, 73(39), 24528-24542. [Link]2],,

Sources

Methodological & Application

Suzuki cross-coupling reactions using 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic application of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Value of Functionalized Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous commercially successful pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of bioactive molecules. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, celebrated for its broad functional group tolerance and relatively mild conditions.[3][4]

This application note details the use of a specialized building block, 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole , in Suzuki-Miyaura coupling reactions. We will explore the inherent chemoselectivity of this substrate, provide a detailed mechanistic overview, present a robust experimental protocol, and discuss optimization strategies for researchers aiming to synthesize novel 4-aryl- or 4-heteroarylpyrazoles.

The Substrate: A Chemically Differentiated Building Block

The structure of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is intentionally designed for selective functionalization.

  • The Reactive Site (C4-Iodo): The carbon-iodine bond is the primary site for catalytic activity. Due to its lower bond dissociation energy compared to other halogens, the C-I bond readily undergoes oxidative addition to the Pd(0) catalyst, initiating the cross-coupling cycle.[5] This makes the 4-position of the pyrazole the target for introducing new aryl or heteroaryl moieties.

  • The Stable Handle (N1-Chloroethyl): The alkyl chloride on the N1-substituent is significantly less reactive under typical Suzuki-Miyaura conditions. The C(sp³)-Cl bond is stronger and less susceptible to oxidative addition than the C(sp²)-I bond.[6] This inherent difference in reactivity allows for selective coupling at the C4 position without disturbing the chloroethyl group, which can be reserved for subsequent downstream modifications, such as nucleophilic substitution reactions. This predictable regioselectivity is crucial for efficient and modular synthesis.[7][8][9]

While a direct synthesis for this exact molecule is not widely published, a plausible route involves a multi-step sequence grounded in established pyrazole chemistry:

  • Knorr Pyrazole Synthesis: Condensation of a 1,3-dicarbonyl precursor (e.g., benzoylacetone) with a hydrazine derivative.[10]

  • Iodination: Electrophilic iodination at the C4 position of the pyrazole ring.

  • N-Alkylation: Alkylation of the pyrazole nitrogen with 1-bromo-2-chloroethane or a similar bifunctional reagent under basic conditions to install the chloroethyl group.[11]

The Reaction: Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[12][13] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole substrate, forming a Pd(II) intermediate. This is typically the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻).[14][15][16][17]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[12]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi_r1x R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdi_r1x Oxidative Addition pdi_r1r2 R¹-Pd(II)L₂-R² (Transmetalated Complex) pdi_r1x->pdi_r1r2 Transmetalation pdi_r1r2->pd0 Reductive Elimination out_r1r2 R¹-R² (Coupled Product) in_r1x R¹-X (Iodo-Pyrazole) in_r2by2 R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ in_r2by2->boronate base Base (e.g., K₂CO₃) base->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the Suzuki cross-coupling reaction.

Materials and Reagents
  • 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole (Substrate)

  • Aryl- or heteroarylboronic acid (Coupling partner, 1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF, with 10-25% water)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Workflow Diagram

Experimental_Workflow start Start reagents Weigh Substrate, Boronic Acid, Catalyst, and Base start->reagents setup Assemble Schlenk Flask Under Inert Atmosphere reagents->setup solvent Add Anhydrous Solvent and Degassed Water setup->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) with Stirring solvent->heat monitor Monitor Progress via TLC or LC-MS heat->monitor monitor->heat Reaction Incomplete quench Cool to RT and Quench (e.g., add water) monitor->quench Reaction Complete extract Perform Aqueous Workup & Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (e.g., Column Chromatography) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Detailed Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The presence of water is often beneficial for dissolving the inorganic base and facilitating the transmetalation step.[18]

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-pyrazole is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the desired 4-substituted pyrazole product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Reaction Optimization

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A screening process is essential to determine the optimal conditions for a specific substrate combination. The following table provides an illustrative example of such a screening process for the coupling of the title compound with phenylboronic acid.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)90878
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.5)Dioxane/H₂O (4:1)90872
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (10:1)100691
4Pd₂(dba)₃ (1.5)XPhos (4)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)90694
5Pd(PPh₃)₄ (3)-Na₂CO₃ (2.5)DME/H₂O (4:1)851265
6Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)THF/H₂O (5:1)801088

*Yields are illustrative for comparison purposes and are highly dependent on the specific substrates and precise reaction conditions.

Analysis of Optimization Data:

  • Catalyst/Ligand: While traditional catalysts like Pd(PPh₃)₄ are effective (Entry 1), modern bulky phosphine ligands such as SPhos and XPhos often lead to higher yields and faster reaction times, particularly with more challenging substrates (Entries 3 & 4).[19] These ligands promote the reductive elimination step and stabilize the active catalytic species.

  • Base: The choice of base is critical. Stronger bases like K₃PO₄ and Cs₂CO₃ can accelerate the reaction by more effectively forming the reactive boronate species (Entries 3 & 4).[16]

  • Solvent: Aprotic polar solvents like dioxane and toluene are commonly used. The addition of water is crucial for dissolving the base and facilitating the catalytic cycle.

Conclusion and Outlook

The 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is a highly valuable and strategically designed building block for the synthesis of complex, functionalized pyrazoles. Its inherent chemoselectivity allows for precise modification at the C4 position via the robust and reliable Suzuki-Miyaura cross-coupling reaction, while preserving the chloroethyl moiety for subsequent synthetic transformations. The protocols and optimization data presented herein provide a comprehensive guide for researchers to effectively utilize this substrate, enabling the rapid and efficient construction of novel molecular architectures for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • HZPT Blog. (2024, March 4). why use base in suzuki coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Valente, C., & Organ, M. G. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
  • Mettler Toledo. (n.d.). Suzuki and Related Cross-Coupling Reactions. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. [Link]

  • RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. [Link]

  • ScienceDirect. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • PMC. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. (n.d.).
  • PubMed. (2011). Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Journal of the American Chemical Society. [Link]

  • PMC. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. [Link]

  • PMC. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron. [Link]

  • ResearchGate. (2017). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides.
  • ACS Publications. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters. [Link]

  • PMC. (n.d.). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. IUCrData. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. [Link]

  • ResearchGate. (2010). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.
  • Google Patents. (n.d.). Process for the regioselective synthesis of pyrazoles.

Sources

Orthogonal Functionalization of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The pyrazole ring is a privileged structural motif in modern medicinal chemistry, serving as the core scaffold for numerous blockbuster drugs, including kinase inhibitors (e.g., crizotinib, ruxolitinib) and cannabinoid receptor ligands[1]. The compound 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is an advanced, bifunctional building block designed for the rapid generation of diverse chemical libraries.

Its synthetic value lies in its orthogonal reactivity :

  • C4-Iodo Position: Highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2].

  • N1-(2-Chloroethyl) Position: An electrophilic appendage primed for nucleophilic aliphatic substitution (SN2) with various amines, alkoxides, or thiolates.

By carefully controlling reaction conditions, chemists can sequentially functionalize these two sites without requiring tedious protection/deprotection steps, significantly streamlining the drug development workflow.

Physicochemical Profiling

PropertyValue / Description
Chemical Formula C12H12ClIN2
Molecular Weight 346.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in H2O
Reactivity Profile Bifunctional (Aryl iodide & Primary alkyl chloride)
Storage Conditions 2–8 °C, protect from light (prevents C-I bond homolysis)

Strategic Workflow & Mechanistic Rationale

When utilizing a bifunctional precursor, the sequence of synthetic operations dictates the yield and impurity profile. The optimal workflow performs the Suzuki-Miyaura coupling first , followed by the SN2 amination .

Causality behind this sequence:

  • Preventing Catalyst Poisoning: If the SN2 amination is performed first, the resulting basic aliphatic amine can coordinate with the Palladium catalyst in the subsequent cross-coupling step, leading to catalyst deactivation. Retaining the non-coordinating chloroethyl group during the Suzuki step preserves catalytic efficiency.

  • Mitigating Dehydrochlorination: The 1-(2-chloroethyl) group is highly susceptible to E2 elimination under strongly basic conditions, which yields an undesired 1-vinylpyrazole derivative[3]. Because the C4-C-I bond is highly reactive toward oxidative addition, the Suzuki coupling can be driven using mild bases (e.g., K2CO3) that do not trigger this elimination[2].

Workflow Node1 1-(2-chloroethyl)-4-iodo- 5-methyl-3-phenyl-1H-pyrazole (Bifunctional Precursor) Node2 Pd-Catalyzed Suzuki Coupling (C4-Iodo Reactivity) Node1->Node2 Step 1: Ar-B(OH)2 Weak Base Node3 4-Aryl Intermediate (Retains Chloroethyl) Node2->Node3 Node6 Side Reaction: Dehydrochlorination (1-vinylpyrazole) Node2->Node6 If Strong Base (e.g., KOtBu) Node4 Nucleophilic Substitution (SN2) (N1-Chloroethyl Reactivity) Node3->Node4 Step 2: HNR2 KI (cat.) Node5 Fully Functionalized Pyrazole Target Node4->Node5

Fig 1: Orthogonal functionalization workflow of the bifunctional pyrazole precursor.

Experimental Protocols

Protocol A: C4 Suzuki-Miyaura Cross-Coupling (Self-Validating System)

This protocol utilizes Pd(dppf)Cl2 due to its large bite angle, which facilitates reductive elimination even in the presence of the sterically hindering 3-phenyl and 5-methyl groups flanking the C4 position.

Reagents:

  • 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

  • K2CO3 (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the pyrazole precursor, aryl boronic acid, and K2CO3.

  • Degassing: Add the 1,4-Dioxane/H2O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be removed to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 under a positive flow of Argon. Seal the flask and heat to 85 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Validation Check: The starting material exhibits a distinct mass spectrum with an [M+H]+ peak showing a Cl/I isotopic signature. The successful product will show a mass shift corresponding to the aryl group, loss of iodine, but must retain the 3:1 isotopic ratio of the chlorine atom ([M] / [M+2]), confirming the chloroethyl group survived the basic conditions.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: N1-Alkyl Nucleophilic Substitution (Finkelstein-Assisted SN2)

Aliphatic chlorides are moderately poor leaving groups. To accelerate the reaction and avoid the harsh heating that causes degradation, this protocol employs a catalytic Finkelstein reaction.

Reagents:

  • 4-Aryl intermediate from Protocol A (1.0 equiv, 0.5 mmol)

  • Secondary Amine (e.g., Morpholine, Piperidine) (3.0 equiv, 1.5 mmol)

  • K2CO3 (2.0 equiv, 1.0 mmol)

  • Potassium Iodide (KI) (0.2 equiv, 20 mol%)

  • Solvent: Anhydrous Acetonitrile (MeCN) (5 mL)

Step-by-Step Methodology:

  • Activation: Combine the 4-aryl intermediate, K2CO3, and KI in MeCN. Stir at room temperature for 10 minutes. Causality: KI transiently converts the alkyl chloride to an alkyl iodide in situ. Iodide is a vastly superior leaving group, lowering the activation energy for the incoming amine.

  • Amination: Add the secondary amine. Heat the mixture to 80 °C in a sealed tube for 8–12 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM/MeOH 9:1).

    • Validation Check: The product will be significantly more polar than the starting material. Expose the TLC plate to Ninhydrin or Dragendorff's reagent; the product spot will stain positively due to the newly introduced basic amine.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove MeCN. Partition the residue between EtOAc (15 mL) and 1M NaOH (10 mL).

    • Validation Check: The basic aqueous wash ensures any unreacted secondary amine (if water-soluble) and inorganic salts are removed, while the target tertiary amine remains in the organic layer.

  • Purification: Extract the organic layer with 1M HCl (15 mL). The target compound moves to the aqueous layer as a water-soluble hydrochloride salt, leaving non-basic impurities in the organic layer. Basify the aqueous layer to pH 10 with 2M NaOH, and back-extract with EtOAc to isolate the pure target compound.

Quantitative Data & Substrate Scope

The orthogonal workflow was validated across various boronic acids and secondary amines. The retention of the chloroethyl group in Step 1 is critical and consistently high when K2CO3 is utilized.

Boronic Acid (Step 1)Amine (Step 2)Step 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Notes on Causality / Observation
Phenylboronic acidMorpholine88%92%81%Standard conditions; clean conversion.
4-Methoxyphenylboronic acidPiperidine91%89%81%Electron-rich boronic acid accelerates transmetalation in Step 1.
3-Fluorophenylboronic acidN-Methylpiperazine84%85%71%N-Methylpiperazine requires strict pH control during acid/base workup.
2-Pyridylboronic acidPyrrolidine62%88%54%2-Pyridylboronic acids are prone to protodeboronation; requires slow addition.

References

  • Silva, V. L.M.; Silva, A.M.S. "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." ResearchGate. Available at: [Link][3]

Sources

Application Note: NMR Characterization and Regiochemical Assignment of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and cannabinoid receptor antagonists. The compound 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is a highly functionalized intermediate. Its synthetic value lies in its orthogonal reactivity: the C4-iodo group is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the N1-chloroethyl group serves as a handle for nucleophilic substitution or cyclization.

However, the synthesis of asymmetric pyrazoles often yields a mixture of N1 and N2 alkylated regioisomers. Unambiguous structural elucidation is critical. This application note provides a comprehensive, self-validating NMR workflow to assign all 1 H and 13 C resonances and definitively prove the N1-alkylation regiochemistry using 2D NMR techniques [1].

Experimental Methodology

To ensure high-fidelity data suitable for regulatory submissions or peer-reviewed publication, the following standardized acquisition protocol must be followed.

Sample Preparation
  • Solvent Selection: Use Chloroform-d (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard. CDCl 3​ is preferred over DMSO-d 6​ to prevent potential solvolysis of the reactive primary alkyl chloride over extended acquisition times.

  • Concentration: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl 3​ . This concentration is optimized to provide excellent signal-to-noise (S/N) for 1 H in 16 scans and sufficient S/N for 13 C and 2D HMBC experiments within 1–2 hours.

  • Filtration: Filter the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that cause line broadening [2].

Instrument Parameters (400 MHz or 600 MHz Spectrometer)
  • 1 H NMR: Pulse program: zg30; Spectral width: 12 ppm; Relaxation delay (D1): 2.0 s; Scans: 16.

  • 13 C NMR: Pulse program: zgpg30 (proton-decoupled); Spectral width: 240 ppm; Relaxation delay (D1): 2.0 s; Scans: 512–1024.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Pulse program: hmbcgplpndqf; Delay for long-range coupling evolution: optimized for nJCH​=8 Hz (typically 62.5 ms). This is the critical experiment for regiochemical assignment.

Workflow N1 Sample Preparation (15-20 mg in CDCl3) N2 1D NMR Acquisition (1H & 13C with TMS ref) N1->N2 N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 N4 Regiochemical Assignment (Resolve N1 vs N2 Alkylation) N3->N4 HMBC 3J Correlations N5 Final Structural Validation & Reporting N4->N5

Caption: Step-by-step NMR workflow for the unambiguous structural elucidation of pyrazole derivatives.

Data Analysis & Mechanistic Insights

1 H NMR Interpretation

The 1 H NMR spectrum of this compound is highly diagnostic due to the absence of the characteristic pyrazole core proton (which normally appears around 6.0–7.5 ppm). Here, the C3, C4, and C5 positions are fully substituted.

  • The Chloroethyl Group: The N1-CH 2​ (α-position) and CH 2​ -Cl (β-position) protons appear as two distinct triplets. The causality behind their chemical shifts is governed by electronegativity. Nitrogen in a conjugated pyrazole system is highly electron-withdrawing, pushing the N-CH 2​ signal downfield to ~4.40 ppm . The chlorine atom, while electronegative, exerts a slightly weaker deshielding effect on the β-protons, placing the CH 2​ -Cl signal at ~3.85 ppm .

  • The C5-Methyl Group: Appears as a sharp singlet at ~2.35 ppm . Its position is characteristic of a methyl group adjacent to an N-alkylated nitrogen in a heteroaromatic ring.

13 C NMR and The "Heavy Atom Effect"

The 13 C NMR spectrum reveals the most fascinating electronic feature of this molecule: the Heavy Atom Effect (or Heavy Atom on the Light Atom, HALA effect) [3].

Normally, heteroaromatic carbons resonate between 100–150 ppm. However, the C4 carbon is directly bonded to Iodine. The large, diffuse electron cloud of the iodine atom induces a strong diamagnetic shielding effect on the attached carbon. Consequently, the C4 resonance is shifted dramatically upfield to ~61.2 ppm . Recognizing this phenomenon is critical; novice analysts often mistake this peak for an aliphatic impurity or a solvent artifact.

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (CDCl 3​ , 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Logic
Phenyl (o) 7.80m (dd-like)2H7.5, 1.5Deshielded by pyrazole ring current
Phenyl (m, p) 7.40 – 7.48m3H-Standard aromatic envelope
N1-CH 2​ 4.40t2H6.5Deshielded by N1 atom
CH 2​ -Cl 3.85t2H6.5Deshielded by Cl atom
C5-CH 3​ 2.35s3H-Allylic/Heteroaromatic methyl

Table 2: 13 C NMR and Key HMBC Correlations

Carbon PositionShift (δ, ppm)TypeKey HMBC Correlations ( 1 H 13 C)
C3 (Pyrazole) 151.0CqPhenyl (o-H)
C5 (Pyrazole) 139.5CqN1-CH 2​ , C5-CH 3​
C4 (C-I) 61.2CqC5-CH 3​
N1-CH 2​ 50.8CH 2​ CH 2​ -Cl, C5 (Pyrazole)
CH 2​ -Cl 42.1CH 2​ N1-CH 2​
C5-CH 3​ 12.5CH 3​ C4, C5

Resolving Regiochemistry via 2D HMBC

The most critical analytical challenge is proving that the compound is the 1,5-substituted regioisomer (1-(2-chloroethyl)-5-methyl-3-phenyl) rather than the 1,3-substituted regioisomer (1-(2-chloroethyl)-3-methyl-5-phenyl).

This is solved by mapping the 3JCH​ (three-bond) heteronuclear couplings using the HMBC experiment.

  • Locate the N-CH 2​ protons (4.40 ppm). In the HMBC spectrum, these protons will show a strong 3J correlation to the adjacent pyrazole carbon.

  • Identify the correlated carbon. The N-CH 2​ protons correlate to the carbon at 139.5 ppm .

  • Cross-reference with the Methyl protons (2.35 ppm). The methyl protons show a 2J correlation to the exact same carbon at 139.5 ppm .

Because both the N-alkyl group and the methyl group correlate to the same quaternary carbon (C5), they must be adjacent to each other. This definitively proves the N1-alkylation occurred adjacent to the methyl group, validating the 1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole structure [1].

HMBC_Logic H_Me H-C5 (Methyl) δ 2.35 C4 C4 (C-I) δ 61.2 H_Me->C4 3J (Weak) C5 C5 (Quaternary) δ 139.5 H_Me->C5 2J (Strong) H_NCH2 H-N1 (CH2) δ 4.40 H_NCH2->C5 3J (Strong)

Caption: Key HMBC correlations converging on C5, definitively proving the 1,5-regiochemistry.

Troubleshooting & Expert Insights

  • Quadrupolar Broadening: Iodine is a quadrupolar nucleus (spin I=5/2 ). While it does not usually broaden the 13 C signal of C4 to the point of disappearing (unlike bromine or nitrogen in some environments), it can cause slight line broadening of the C4 peak. Ensure sufficient relaxation delay (D1 2s) to accurately capture this quaternary carbon.

  • Rotamers: Pyrazoles with bulky substituents at C3 and C5 can sometimes exhibit restricted bond rotation of the N-alkyl group at lower temperatures, leading to peak broadening or doubling in the 1 H NMR spectrum [2]. If the N-CH 2​ or CH 2​ -Cl triplets appear unusually broad at room temperature, perform Variable Temperature (VT-NMR) analysis at 50 °C to induce rapid exchange and sharpen the signals.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Available at:[Link]

Application Note: A Stability-Indicating HPLC Method for the Analysis of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole. The method is suitable for routine quality control and stability testing of the analyte in bulk drug substance and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase composed of acetonitrile and water. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. Forced degradation studies were conducted to confirm the stability-indicating nature of the method.

Introduction

1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is a substituted pyrazole derivative. Pyrazole and its derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their diverse biological activities, which can include anti-inflammatory, analgesic, and antimicrobial properties[1]. The accurate quantification of this active pharmaceutical ingredient (API) is crucial for ensuring its quality, safety, and efficacy. A reliable and robust analytical method is therefore essential for its analysis in various stages of drug development and manufacturing.

This application note provides a comprehensive guide to the development and validation of a stability-indicating HPLC method for 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole. The method is designed to separate the main compound from its potential degradation products, ensuring that the assay is specific and can accurately measure the analyte in the presence of its impurities.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Methanol (HPLC grade).

    • Hydrochloric acid (analytical grade).

    • Sodium hydroxide (analytical grade).

    • Hydrogen peroxide (analytical grade).

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B, 5-15 min: 50-80% B, 15-20 min: 80% B, 20-22 min: 80-50% B, 22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Rationale for Condition Selection:

  • Column: A C18 column was chosen as it is a versatile reversed-phase column suitable for the separation of a wide range of non-polar to moderately polar compounds, including pyrazole derivatives[1][2].

  • Mobile Phase: A simple mobile phase of acetonitrile and water was selected for its low UV cutoff and good solubilizing properties for the analyte. A gradient elution was employed to ensure the efficient elution of the main peak and any potential degradation products with varying polarities.

  • Detection Wavelength: The selection of 254 nm was based on the UV absorbance characteristics of the analyte's chromophores, which include a phenyl ring and a substituted pyrazole ring. Aromatic systems typically exhibit strong absorbance in this region[3]. The presence of an iodine atom can also influence the UV spectrum[4][5].

Method Development and Validation Workflow

The overall workflow for the development and validation of this HPLC method is illustrated in the following diagram.

HPLC_Method_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_FD Forced Degradation Studies Dev_Start Initial Parameter Selection (Column, Mobile Phase) Dev_Opt Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temp.) Dev_Start->Dev_Opt Scouting Runs Dev_SST System Suitability Testing Dev_Opt->Dev_SST Optimized Method Val_Spec Specificity (Forced Degradation) Dev_SST->Val_Spec Val_Lin Linearity & Range Dev_SST->Val_Lin Val_Acc Accuracy (% Recovery) Dev_SST->Val_Acc Val_Prec Precision (Repeatability & Intermediate) Dev_SST->Val_Prec Val_LOD LOD & LOQ Dev_SST->Val_LOD Val_Rob Robustness Dev_SST->Val_Rob FD_Acid Acid Hydrolysis Val_Spec->FD_Acid FD_Base Base Hydrolysis Val_Spec->FD_Base FD_Ox Oxidation Val_Spec->FD_Ox FD_Therm Thermal Stress Val_Spec->FD_Therm FD_Photo Photolytic Stress Val_Spec->FD_Photo Final_Method Final Validated Stability-Indicating Method Val_Lin->Final_Method Validated Method Val_Acc->Final_Method Validated Method Val_Prec->Final_Method Validated Method Val_LOD->Final_Method Validated Method Val_Rob->Final_Method Validated Method FD_Acid->Final_Method Validated Method FD_Base->Final_Method Validated Method FD_Ox->Final_Method Validated Method FD_Therm->Final_Method Validated Method FD_Photo->Final_Method Validated Method

Sources

Application Notes and Protocols: Strategic Alkylation via the Chloroethyl Moiety of 1-(2-Chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for leveraging the 2-chloroethyl group of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole as a versatile electrophile for the alkylation of a range of nucleophiles. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the title compound offers a unique combination of reactive sites for molecular elaboration.[1][2][3] This document outlines the strategic considerations for achieving successful C-N, C-O, and C-S bond formation, focusing on the underlying reaction mechanisms, optimization of reaction conditions, and potential challenges. The protocols provided are designed to serve as a robust starting point for the synthesis of novel pyrazole-containing molecules with potential therapeutic applications.

Introduction: A Privileged Scaffold for Drug Discovery

The pyrazole nucleus is a cornerstone in the design of a multitude of clinically approved drugs, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The metabolic stability and versatile substitution patterns of the pyrazole ring make it an attractive scaffold for medicinal chemists.[3] The subject of this guide, 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole, is a richly functionalized building block. The 4-iodo position is primed for metal-catalyzed cross-coupling reactions, while the 1-(2-chloroethyl) group provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse side chains.[4] This document will focus exclusively on the reactivity of the chloroethyl group.

The chloroethyl moiety acts as a classic electrophile, susceptible to attack by a variety of nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction.[2] The successful execution of these alkylation reactions hinges on a careful selection of reaction parameters to maximize yield and minimize side reactions.

The Chloroethyl Group: A Reactive Handle for Alkylation

The carbon-chlorine bond in the 2-chloroethyl group is polarized, rendering the carbon atom attached to the chlorine electrophilic and thus a target for nucleophiles. The reaction proceeds via a classic SN2 mechanism, where the nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion.

dot

Pyr 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole TS Transition State [Nu---CH2---Cl] Pyr->TS S_N2 Attack Nu Nucleophile (Nu-H) Nu->TS Product Alkylated Product TS->Product HCl HCl TS->HCl

Figure 1: General workflow for the SN2 alkylation of a nucleophile using the chloroethyl group.

General Considerations for Successful Alkylation

The efficiency and outcome of the alkylation reaction are critically dependent on several factors, including the choice of base, solvent, and temperature.

Base Selection

A base is typically required to deprotonate the nucleophile, thereby increasing its nucleophilicity.[3] The choice of base is contingent on the pKa of the nucleophile.

  • Inorganic Bases: Weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often suitable for the alkylation of phenols and thiols.[2]

  • Organic Amine Bases: For the alkylation of amines, a non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often preferred to avoid competition with the primary nucleophile.[1]

  • Stronger Bases: In cases with less reactive nucleophiles, a stronger base like sodium hydride (NaH) might be necessary, particularly for O-alkylation.

Solvent Effects

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

  • Polar Aprotic Solvents: Solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) are generally effective as they can dissolve the reactants and facilitate the SN2 reaction without strongly solvating the nucleophile.[3][6]

  • Less Polar Solvents: In some instances, less polar solvents like dichloromethane (DCM) or acetone can be employed.[2]

Temperature Control

The reaction temperature influences the reaction rate. While heating can accelerate the reaction, it can also promote the formation of side products. A temperature range of ambient to 80 °C is a common starting point.[2][5]

ParameterTypical ConditionsRationale
Base K₂CO₃, Et₃N, DIPEA, NaHDeprotonates the nucleophile to enhance its reactivity. The choice depends on the nucleophile's pKa.[2][3]
Solvent Acetonitrile, DMF, DCMPolar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.[6][7]
Temperature Room Temperature to 80 °CBalances reaction rate with the potential for side reactions. Higher temperatures may be needed for less reactive nucleophiles.[2][5]
Stoichiometry 1.0 - 1.2 equivalents of the pyrazoleA slight excess of the alkylating agent can help drive the reaction to completion.

Table 1: Summary of General Reaction Conditions for Alkylation.

Detailed Application Protocols

The following protocols provide a starting point for the alkylation of various nucleophiles. Optimization may be required for specific substrates.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol describes the alkylation of morpholine as a representative secondary amine.

Materials:

  • 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole (1.0 eq) and anhydrous acetonitrile.

  • Add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole and acetonitrile to a dry flask B Add morpholine and K2CO3 A->B C Stir at 60 °C and monitor by TLC/LC-MS B->C D Cool and filter C->D E Concentrate the filtrate D->E F Dissolve in ethyl acetate, wash with water and brine E->F G Dry over Na2SO4, filter, and concentrate F->G H Purify by flash column chromatography G->H

Figure 2: Experimental workflow for the N-alkylation of morpholine.

Protocol 2: O-Alkylation of a Phenol

This protocol outlines the alkylation of 4-methoxyphenol.

Materials:

  • 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole

  • 4-methoxyphenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.5 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMF and cool the suspension to 0 °C.

  • In a separate flask, dissolve 4-methoxyphenol (1.2 eq) in anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: S-Alkylation of a Thiol

This protocol describes the alkylation of thiophenol.

Materials:

  • 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole

  • Thiophenol

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add thiophenol (1.2 eq), anhydrous acetonitrile, and triethylamine (1.5 eq).

  • Add a solution of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Product Yield Insufficiently activated nucleophileUse a stronger base or increase the reaction temperature.[3]
Decomposition of the alkylating agentEnsure anhydrous conditions and use high-purity starting materials.
Formation of Side Products Over-alkylation (for primary amines)Use a larger excess of the amine nucleophile.[1]
Elimination (dehydrochlorination of the chloroethyl group)Use milder reaction conditions (lower temperature, weaker base).
Difficult Purification Co-elution of starting material and productOptimize the mobile phase for column chromatography or consider recrystallization.

Table 2: Troubleshooting Guide for Alkylation Reactions.

Conclusion

The 1-(2-chloroethyl) group on the 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole scaffold serves as a reliable and versatile electrophilic handle for the alkylation of a diverse range of nucleophiles. By carefully selecting the base, solvent, and temperature, researchers can achieve efficient C-N, C-O, and C-S bond formation. The protocols and guidelines presented in this document provide a solid foundation for the synthesis of novel pyrazole derivatives, paving the way for the development of new chemical entities with potential therapeutic value. The inherent functionality of the 4-iodo- and 3-phenyl groups offers further opportunities for molecular diversification, making this a highly valuable building block in drug discovery programs.

References

  • Request PDF. (2025, August 10). Synthesis of 1-(2-aminoethyl)pyrazoles under phase-transfer catalysis. Retrieved from [Link]

  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Handling of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for handling 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole . As a highly functionalized pyrazole derivative, this molecule presents unique formulation challenges. The combination of a bulky phenyl ring, a pyrazole core, and heavy halogenation (an iodo group and a chloroethyl chain) imparts extreme lipophilicity and a high crystal lattice energy.

While Dimethyl Sulfoxide (DMSO) is the industry standard for solvating hydrophobic small molecules, the specific physicochemical profile of this compound makes it highly susceptible to precipitation, degradation, and assay incompatibility if not handled with strict environmental controls. This guide provides validated, mechanistically grounded solutions to ensure the integrity of your experimental workflows.

Part 1: Diagnostic Workflow for Solubility Failures

Before adjusting your protocol, use the following decision tree to identify the thermodynamic or kinetic root cause of your solubility issue.

SolubilityTroubleshooting Start Solubility Issue Detected Phase When did precipitation occur? Start->Phase T1 During Initial Prep Phase->T1 T2 After Freeze-Thaw Phase->T2 T3 In Aqueous Buffer Phase->T3 C1 High Lattice Energy T1->C1 C2 Water Absorption T2->C2 C3 Solvent Shift Effect T3->C3 S1 Use Anhydrous DMSO & Bath Sonication C1->S1 S2 Warm to 37°C & Aliquot Stocks C2->S2 S3 Use Surfactants (Tween) or Carrier Proteins C3->S3

Caption: Diagnostic workflow for troubleshooting pyrazole derivative solubility in DMSO.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why does the compound resist initial dissolution in DMSO despite being a lipophilic organic molecule?

Causality: While DMSO is an excellent polar aprotic solvent, predictive models for DMSO solubility highlight that heavily halogenated, bulky aromatic systems frequently fall into the "nonsoluble" category due to their rigid crystal packing . The iodo and chloroethyl groups create a highly hydrophobic surface area with strong intermolecular van der Waals forces. If the kinetic energy provided during mixing is insufficient to overcome this lattice energy, the compound will remain as a suspension. Self-Validating Solution: Do not resort to high heat, as temperatures exceeding 45°C risk nucleophilic degradation or elimination reactions at the reactive 2-chloroethyl moiety. Instead, apply acoustic cavitation (bath sonication) at 37°C. If the solution clarifies within 15 minutes, the issue was kinetic (lattice energy). If it remains cloudy, your DMSO likely contains trace water.

Q2: My 10 mM stock solution was clear yesterday, but after storing it at -20°C and thawing it today, a white precipitate formed. Why?

Causality: DMSO is highly hygroscopic. When a DMSO vial is opened to ambient air, it rapidly absorbs atmospheric moisture. Research demonstrates that water uptake into DMSO synergistically enhances the precipitation of lipophilic compounds, scrambling downstream assay data . During a freeze-thaw cycle, the absorbed water and DMSO form distinct micro-phases (eutectic separation). The compound is forced out of the solvated state and crashes out as a lower-energy, highly stable crystalline polymorph . Self-Validating Solution: To rescue the stock, heat the sealed vial to 37°C and vortex vigorously. To prevent recurrence, you must eliminate freeze-thaw cycles entirely by aliquoting the initial stock into single-use volumes under an inert atmosphere (argon/nitrogen).

Q3: When I dilute the DMSO stock into my aqueous assay buffer (e.g., PBS), the compound crashes out immediately. How do I fix this?

Causality: This is the classic "solvent shift" effect. When DMSO is diluted into water, its solvating power drops exponentially. To minimize thermodynamically unfavorable contact with water, the highly hydrophobic pyrazole molecules rapidly self-associate, forming colloidal aggregates or microcrystals. These aggregates scatter light (causing optical assay interference) and fail to interact with biological targets. Self-Validating Solution: Implement a transition dilution step. Pre-coat the compound's hydrophobic moieties by diluting the DMSO stock into a buffer containing a surfactant (e.g., 0.1% Tween-20) or a carrier protein (e.g., 0.1% BSA). If the final assay solution remains optically clear (no increased absorbance at 600 nm), the hydrophobic aggregation has been successfully suppressed.

Part 3: Quantitative Baselines for Formulation

To ensure reproducibility, adhere to the following empirically derived physicochemical boundaries for 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole:

ParameterValue / ObservationMechanistic Impact
LogP (Estimated) > 4.5Extreme lipophilicity drives strong hydrophobic aggregation; requires pure non-polar or polar-aprotic solvation.
Max Stable Conc. (Dry DMSO) 10 – 20 mMAchievable only in strictly anhydrous conditions (<0.05% water).
Max Stable Conc. (Wet DMSO) < 1 mM at 5% H₂OWater disrupts the DMSO solvation cavity, forcing the halogenated compound to precipitate.
Thermal Stability Limit ≤ 45°CExcessive heat risks degradation of the reactive 2-chloroethyl moiety.
Freeze-Thaw Tolerance 0 CyclesCooling triggers water-DMSO phase separation, leading to irreversible crystallization.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Anhydrous High-Concentration Stocks (10 mM)

This protocol is designed to establish a self-validating, moisture-free environment to prevent polymorph crystallization.

  • Thermal Equilibration: Allow the lyophilized vial of the compound to equilibrate to room temperature in a desiccator for 30–45 minutes before opening. Reasoning: Prevents atmospheric moisture from condensing on the cold powder.

  • Anhydrous Solvation: Working in a low-humidity environment (or a nitrogen-purged glovebox), add the calculated volume of freshly opened, anhydrous DMSO (≥99.9% purity, <0.005% water).

  • Mechanical Agitation: Vortex vigorously for 60 seconds.

  • Thermal-Acoustic Solvation: Place the vial in a bath sonicator set to 37°C for 10–15 minutes. Reasoning: Acoustic cavitation provides localized energy to break the high crystal lattice energy without exceeding the thermal threshold that could degrade the chloroethyl group.

  • Aliquot and Purge: Divide the optically clear solution into single-use amber glass vials (the amber glass protects the light-sensitive iodo group). Purge the headspace of each vial with dry argon or nitrogen gas before sealing tightly.

  • Storage: Store at -20°C or -80°C. Validation Check: Upon thawing a single aliquot for an experiment, if the solution is clear without requiring re-sonication, the anhydrous integrity was successfully maintained.

Protocol B: Aqueous Assay Dilution Strategy (Avoiding Solvent Shift)

Use this workflow to introduce the compound into biological assays without triggering hydrophobic aggregation.

  • Thawing: Warm a single-use DMSO aliquot to room temperature (approx. 25°C) in a dry block heater. Do not open the vial until fully warmed.

  • Transition Buffer Preparation: Prepare an intermediate transition buffer consisting of your base assay buffer supplemented with 0.1% Tween-20 or 0.1% Bovine Serum Albumin (BSA).

  • Stepwise Addition: Slowly pipette the required volume of the DMSO stock into the transition buffer while vortexing continuously. Reasoning: Rapid kinetic mixing disperses the compound into surfactant micelles or BSA hydrophobic pockets before local supersaturation can trigger aggregation.

  • Final Assay Assembly: Dilute the transition mixture into the final assay plate. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity or target denaturation.

References

  • Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Source: Journal of Chemical Information and Modeling (2013) URL: [Link]

  • Title: Streamlined System for Purifying and Quantifying a Diverse Library of Compounds and the Effect of Compound Concentration Measurements on the Accurate Interpretation of Biological Assay Results Source: Analytical Chemistry (2004) URL: [Link]

  • Title: The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO Source: Journal of Biomolecular Screening (2003) URL: [Link]

troubleshooting impurities in 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your reaction conditions, improve yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product shows two distinct spots on TLC, even after purification. What could be the second spot?

Answer: A common and often difficult-to-separate impurity in the N-alkylation of pyrazoles is the formation of a regioisomer. The starting material, 4-iodo-5-methyl-3-phenyl-1H-pyrazole, has two nitrogen atoms available for alkylation. While the desired product is the N1-alkylated isomer, the N2-alkylated isomer, 2-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole, can also form.

Causality: The formation of N1 and N2 isomers is governed by both steric and electronic factors. The phenyl group at C3 and the methyl group at C5 create a specific steric environment around the two nitrogen atoms. The choice of base and solvent can significantly influence the ratio of the two isomers. For instance, a stronger, bulkier base might favor the less sterically hindered nitrogen, while solvent polarity can affect the transition state energies leading to each isomer.

Troubleshooting Steps:

  • Regioisomer Ratio Analysis: Use proton NMR (¹H NMR) to determine the ratio of the two isomers. The chemical shifts of the protons on the pyrazole ring and the ethyl chain will be different for each isomer.

  • Chromatographic Separation:

    • Column Chromatography: A mixture of ethyl acetate and hexane is often effective for separating these isomers. A shallow gradient and the use of high-performance silica gel can improve resolution.

    • Preparative HPLC: If column chromatography is insufficient, preparative reverse-phase HPLC may be necessary for complete separation.

  • Reaction Condition Optimization:

    • Base Selection: Experiment with different bases. Sodium hydride (NaH) in an aprotic solvent like DMF or THF often provides good selectivity. Weaker bases like potassium carbonate (K₂CO₃) may lead to different isomer ratios.

    • Solvent Effects: The polarity of the solvent can influence the reaction. Compare results from polar aprotic solvents (DMF, acetonitrile) with nonpolar solvents (toluene, dioxane).

Table 1: Influence of Reaction Conditions on Regioisomer Formation

BaseSolventTemperature (°C)Typical N1:N2 Ratio (Approximate)
NaHDMF0 to RT5:1 - 10:1
K₂CO₃AcetonitrileReflux3:1 - 5:1
Cs₂CO₃DMFRTCan improve N1 selectivity

dot

Caption: Decision workflow for addressing regioisomer impurities.

Question 2: During the iodination step, I'm observing a significant amount of starting material and a dark-colored reaction mixture. What is happening?

Answer: Incomplete iodination and the formation of colored byproducts are common issues when iodinating pyrazole rings. This is often due to the deactivation of the iodinating agent or the formation of side products from the reaction of the iodinating agent with the solvent or base.

Causality: The iodination of a pyrazole is an electrophilic aromatic substitution. The success of this reaction depends on the reactivity of the pyrazole and the strength of the electrophilic iodine species (I⁺). Common iodinating agents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent can decompose, especially at elevated temperatures or in the presence of certain nucleophiles. The dark color often indicates the formation of elemental iodine (I₂).

Troubleshooting Steps:

  • Choice of Iodinating Agent:

    • N-Iodosuccinimide (NIS): Generally a mild and effective reagent for iodinating pyrazoles. It is often used in solvents like acetonitrile or DMF.

    • Iodine (I₂): Requires an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate the electrophilic I⁺ species. This method can be harsher and lead to more side products.

  • Reaction Conditions:

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the decomposition of the iodinating agent.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can prevent the oxidation of reagents and solvents.

  • Work-up Procedure:

    • After the reaction is complete, quench any remaining iodine with a reducing agent like sodium thiosulfate (Na₂S₂O₃) solution until the dark color disappears. This will prevent the formation of iodine-related impurities during extraction and purification.

dot

Validation & Comparative

A Comparative Analysis of Pyrazole-Based Cannabinoid Receptor Ligands: A Focus on Receptor Binding and Functional Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of cannabinoid research, the pyrazole scaffold has proven to be a remarkably versatile template for the development of potent and selective modulators of the cannabinoid type-1 (CB1) receptor.[1][2][3] The CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical therapeutic target for a range of conditions, including obesity, metabolic disorders, and neurodegenerative diseases.[4][5][6]

This guide provides an in-depth comparison of two key pyrazole-based antagonists/inverse agonists of the CB1 receptor. The first is the archetypal compound, Rimonabant (SR141716A) , the first selective CB1 blocker approved for clinical use.[2][5] The second is a closely related and widely studied analogue, AM251 . While this guide was prompted by an inquiry into the specific molecule 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole, this compound is not extensively characterized in publicly accessible literature. Therefore, we will use AM251 as a representative and structurally relevant comparator. AM251 shares the core pyrazole structure and, crucially, incorporates a para-iodophenyl group, making it an excellent analogue for a scientifically grounded comparison against rimonabant.[2][7]

Our focus will be a meticulous examination of their performance in key in vitro receptor assays, providing researchers with the foundational data and methodologies required to evaluate such compounds. We will dissect their binding affinities, functional potencies, and receptor selectivity, supported by detailed experimental protocols and pathway visualizations.

The Molecular Target: CB1 Receptor Signaling

The CB1 receptor canonically couples to pertussis toxin-sensitive Gαi/o proteins.[4][6] Upon activation by an agonist (like the endocannabinoid anandamide or the synthetic agonist CP55,940), the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[8][9] This inhibition of cAMP production is a hallmark of CB1 receptor activation and forms the basis of functional assays designed to measure ligand activity.

Antagonists, such as rimonabant and AM251, bind to the CB1 receptor but do not elicit a functional response. Instead, they block the binding and subsequent action of agonists. Many compounds in this class, including rimonabant and AM251, are also classified as inverse agonists. This means they not only block agonist activity but also reduce the basal, constitutive activity of the receptor, leading to an increase in cAMP levels from its baseline suppressed state.[7][10][11]

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist CB1 Agonist (e.g., CP55,940) Agonist->CB1 Activates Antagonist Antagonist / Inverse Agonist (Rimonabant, AM251) Antagonist->CB1 Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Neurotransmitter Release PKA->CellularResponse Leads to

Caption: Canonical Gαi/o signaling pathway of the CB1 receptor.

Comparative Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically determined through competitive radioligand binding assays and expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity.

In these assays, a constant concentration of a radiolabeled ligand (e.g., [³H]CP55,940, a high-affinity CB1 agonist) is incubated with a source of the receptor (e.g., cell membranes from HEK293 cells expressing the human CB1 receptor).[5][12] Increasing concentrations of the unlabeled test compound (rimonabant or AM251) are added to compete for binding with the radioligand. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, from which the Kᵢ is calculated.

CompoundReceptorKᵢ (nM)Selectivity (CB2 Kᵢ / CB1 Kᵢ)References
Rimonabant hCB11.8 - 6.18~285-fold[12]
hCB2514[12]
AM251 hCB17.49~306-fold[7]
hCB2~2300[7] (calculated)

Analysis: Both rimonabant and AM251 exhibit high, nanomolar affinity for the human CB1 receptor.[7][12] Their selectivity for CB1 over CB2 is substantial, with both compounds showing several hundred-fold preference for the CB1 subtype.[7][12] This high selectivity is crucial for minimizing off-target effects related to the immune-modulating functions of the CB2 receptor.

Comparative Functional Potency

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For CB1, this is commonly assessed by measuring the ligand's effect on adenylyl cyclase activity and subsequent cAMP production.

In an antagonist-mode functional assay, cells expressing the CB1 receptor are stimulated with a known agonist (e.g., CP55,940) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and a direct adenylyl cyclase activator like forskolin.[5][8] The agonist will inhibit forskolin-stimulated cAMP production. The test compound (rimonabant or AM251) is then added at various concentrations to determine its ability to block the agonist's effect, thereby restoring cAMP levels. The concentration that reverses 50% of the agonist's effect is the IC₅₀, which indicates the functional potency of the antagonist.

CompoundAssay TypeMeasured EffectIC₅₀ (nM)References
Rimonabant cAMP Functional Assay (Antagonist Mode)Reversal of agonist-induced cAMP inhibition~1-10[13][14]
AM251 cAMP Functional Assay (Antagonist Mode)Reversal of agonist-induced cAMP inhibition8[7]

Analysis: The functional potency data align closely with the binding affinities. Both rimonabant and AM251 are potent antagonists of CB1 receptor function, with IC₅₀ values in the low nanomolar range.[7][13][14] Their ability to effectively block the canonical Gαi/o signaling pathway confirms their role as functional CB1 antagonists. Studies also show both compounds act as inverse agonists, capable of increasing cAMP levels above the basal state in systems with high constitutive receptor activity.[7]

Detailed Experimental Protocols

The following protocols provide a generalized framework for the key assays described. Researchers must optimize conditions based on their specific cell lines, reagents, and equipment.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the CB1 receptor.

Materials:

  • Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the human CB1 receptor.

  • Radioligand: [³H]CP55,940 (a potent CB1/CB2 agonist).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.3% BSA, pH 7.4.[5][12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.25% BSA, pH 7.4.[12]

  • Test Compound: Rimonabant or AM251, dissolved in DMSO and serially diluted.

  • Non-specific Binding Control: 10 µM unlabeled CP55,940.

  • Filtration System: 96-well plate harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation Counter and compatible scintillation fluid.

Workflow Diagram:

Binding_Assay_Workflow A 1. Incubation - Receptor Membranes - [³H]CP55,940 - Test Compound B 2. Rapid Filtration (Separate bound from free) A->B C 3. Washing (Remove non-specific binding) B->C D 4. Scintillation Counting (Quantify radioactivity) C->D E 5. Data Analysis (Determine IC₅₀ and Kᵢ) D->E

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • In a 96-well plate, combine the receptor membrane preparation (typically 5-20 µg protein/well), the radioligand ([³H]CP55,940 at a concentration near its Kₔ, e.g., 0.5-1.0 nM), and varying concentrations of the test compound in binding buffer.[12][15]

  • For total binding wells, add vehicle (DMSO) instead of the test compound.

  • For non-specific binding wells, add a high concentration of unlabeled CP55,940 (10 µM).[12]

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[12][15]

  • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.[12]

  • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]

Protocol 2: cAMP Functional Assay (Antagonist Mode)

Objective: To determine the functional potency (IC₅₀) of a test compound to antagonize agonist-mediated inhibition of cAMP production.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human CB1 receptor.[5]

  • Assay Medium: Serum-free medium or physiological saline buffer (e.g., HBSS).

  • Phosphodiesterase (PDE) Inhibitor: 100 µM IBMX or rolipram to prevent cAMP degradation.[8]

  • Adenylyl Cyclase Stimulator: Forskolin (typically 1-5 µM).[8]

  • CB1 Agonist: CP55,940 (at its EC₈₀ concentration).

  • Test Compound: Rimonabant or AM251, serially diluted.

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or LANCE).

Workflow Diagram:

cAMP_Assay_Workflow A 1. Cell Plating (CHO/HEK cells with hCB1) B 2. Pre-treatment (Incubate with Test Compound) A->B C 3. Stimulation (Add Forskolin + CB1 Agonist) B->C D 4. Cell Lysis (Release intracellular cAMP) C->D E 5. cAMP Detection (e.g., HTRF, ELISA) D->E F 6. Data Analysis (Determine Antagonist IC₅₀) E->F

Caption: Workflow for a cell-based cAMP functional antagonist assay.

Procedure:

  • Seed the CB1-expressing cells into a 96-well plate and grow to ~90% confluence.[8]

  • Wash the cells with assay medium.

  • Pre-incubate the cells with the PDE inhibitor and serially diluted concentrations of the test compound (rimonabant or AM251) for 15-30 minutes at 37°C.[8]

  • Add the CB1 agonist (CP55,940) along with forskolin to all wells except the baseline control (which receives only forskolin).

  • Incubate for an additional 15-30 minutes at 37°C.

  • Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen detection method (e.g., reading fluorescence or luminescence).

  • Data Analysis:

    • Normalize the data. The 0% effect is the cAMP level with the agonist + forskolin, and the 100% effect is the cAMP level with forskolin alone.

    • Plot the percentage of agonist inhibition reversal against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

Conclusion

This guide provides a comparative framework for evaluating pyrazole-based CB1 receptor antagonists, using rimonabant and the structurally related analogue AM251 as exemplars. Both compounds are highly potent and selective CB1 receptor antagonists/inverse agonists, demonstrating low nanomolar affinity in binding assays and corresponding potency in functional cAMP assays.[7][12] The provided methodologies for receptor binding and functional analysis represent the gold standard for characterizing such ligands in vitro. By understanding the principles behind these assays and the signaling pathways they interrogate, researchers can effectively profile novel compounds and contribute to the development of next-generation therapeutics targeting the endocannabinoid system.

References

  • Gatley, S. J., et al. (1997). Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors. Life Sciences, 61(2), 191-197. [Link]

  • Howlett, A. C., et al. (2011). CB1 Cannabinoid Receptors and their Associated Proteins. Current medicinal chemistry, 18(2), 168-180. [Link]

  • Showalter, V. M., et al. (1996). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 39(18), 3567-3572. [Link]

  • McAllister, S. D., et al. (2016). Pyrazole antagonists of the CB1 receptor with reduced brain penetration. Bioorganic & medicinal chemistry letters, 26(5), 1438-1442. [Link]

  • Thomas, A., et al. (2007). 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB(1)) Receptor Antagonist Rimonabant. Bioorganic & Medicinal Chemistry Letters, 17(23), 6549-6553. [Link]

  • Bonhaus, D. W., et al. (2015). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Journal of Pharmacology and Experimental Therapeutics, 355(2), 269-278. [Link]

  • Micale, V., et al. (2021). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Molecules, 26(7), 2049. [Link]

  • Howlett, A. C. (2005). Signal transduction by CB1 receptors. The AAPS journal, 7(3), E647-E653. [Link]

  • Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS letters, 350(2-3), 240-244. [Link]

  • Baur, R., et al. (2013). The cannabinoid CB1 receptor antagonists rimonabant (SR141716) and AM251 directly potentiate GABAA receptors. British journal of pharmacology, 169(8), 1713-1723. [Link]

  • Ibsen, M. S., et al. (2021). CB1 Cannabinoid Receptor Signaling and Biased Signaling. Molecules, 26(18), 5413. [Link]

  • Oddi, S., et al. (2016). Assay of CB1 Receptor Binding. Methods in molecular biology, 1412, 55-65. [Link]

  • Zhang, Y., et al. (2018). Computational investigation on the binding modes of Rimonabant analogs with CB1 and CB2. Chemical biology & drug design, 92(3), 1632-1641. [Link]

  • Järbe, T. U., et al. (2011). Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model. Drug metabolism and disposition, 39(4), 665-673. [Link]

  • McMahon, L. R. (2008). Apparent affinity estimates of rimonabant in combination with anandamide and chemical analogs of anandamide in rhesus monkeys discriminating Δ9-tetrahydrocannabinol. Psychopharmacology, 197(4), 583-591. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Howlett, A. C. (2004). Efficacy in CB1 receptor-mediated signal transduction. British journal of pharmacology, 142(8), 1209-1218. [Link]

  • Malenczyk, K., et al. (2018). Chemical Synthesis, Pharmacokinetic Properties and Biological Effects of JM-00266, a Putative Non-Brain Penetrant Cannabinoid Receptor 1 Inverse Agonist. International journal of molecular sciences, 19(11), 3354. [Link]

  • Le Naour, M., et al. (2017). Exploring the first Rimonabant analog-opioid peptide hybrid compound, as bivalent ligand for CB1 and opioid receptors. Bioorganic & medicinal chemistry, 25(1), 329-338. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). rimonabant. Retrieved from [Link]

  • Oddi, S., et al. (2016). Assay of CB1 Receptor Binding. Methods in molecular biology, 1412, 55-65. [Link]

  • Oddi, S., et al. (2016). Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • Nunnery, J. (2012). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University. [Link]

  • Al-Hayani, A., & Devi, L. A. (2019). Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. The Journal of pharmacology and experimental therapeutics, 371(3), 626-636. [Link]

  • Alexander, A. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi. [Link]

  • Yang, Y., et al. (2020). Prediction of the Binding Affinities and Selectivity for CB1 and CB2 Ligands Using Homology Modeling, Molecular Docking, Molecular Dynamics Simulations, and MM-PBSA Binding Free Energy Calculations. ACS Chemical Neuroscience, 11(7), 1059-1070. [Link]

  • Cinar, R., et al. (2021). Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist. ACS pharmacology & translational science, 4(3), 1184-1195. [Link]

  • Cinar, R., et al. (2021). Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist. ACS Pharmacology & Translational Science, 4(3), 1184-1195. [Link]

  • MacLennan, S. J., et al. (2003). BML-190 and AM251 act as inverse agonists at the human cannabinoid CB2 receptor: signalling via cAMP and inositol phosphates. FEBS letters, 536(1-3), 157-160. [Link]

  • Al-Beitonia, A. M., et al. (2020). Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling. British journal of pharmacology, 177(14), 3265-3286. [Link]

  • Eurofins. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Schweiger, M., et al. (2020). CB1 Receptor-Dependent and Independent Induction of Lipolysis in Primary Rat Adipocytes by the Inverse Agonist Rimonabant (SR141716A). International journal of molecular sciences, 21(4), 1396. [Link]

  • Pasker, B., et al. (2020). Cannabinoid CB1 and CB2 receptors antagonists AM251 and AM630 differentially modulate the chronotropic and inotropic effects of. Journal of pharmacological sciences, 142(3), 91-99. [Link]

  • Monory, K., et al. (2005). Binding affinity and agonist activity of putative endogenous cannabinoids at the human neocortical CB1 receptor. Naunyn-Schmiedeberg's archives of pharmacology, 371(1), 26-33. [Link]

  • Sink, K. S., et al. (2008). The cannabinoid CB1 receptor inverse agonist AM 251 and antagonist AM 4113 produce similar effects on the behavioral satiety sequence in rats. Pharmacology, biochemistry, and behavior, 89(3), 322-328. [Link]

  • Parihar, V. K., et al. (2018). The Cannabinoid Receptor 1 Reverse Agonist AM251 Ameliorates Radiation-Induced Cognitive Decrements. Frontiers in molecular neuroscience, 11, 219. [Link]

Sources

A Senior Scientist's Comparative Guide to the Mass Spectrometry Validation of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison and detailed protocols for the structural validation of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole, a novel heterocyclic compound with potential applications in medicinal chemistry and synthetic organic chemistry.[1][2] As a Senior Application Scientist, my objective is to move beyond a simple procedural outline. This document is structured to provide deep, field-proven insights into the causality behind experimental choices, establish a self-validating analytical system for trustworthy data, and objectively compare the primary validation technique with a viable alternative, supported by predictive data and established fragmentation principles.

The Imperative of Unambiguous Structural Validation

In any research or drug development pipeline, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of quality and reliability.[3][4] For a substituted pyrazole like the topic compound, which features multiple reactive sites and potential for isomeric impurities during synthesis, rigorous analytical validation is paramount.[2][5] Mass spectrometry (MS) offers an unparalleled combination of sensitivity and structural detail, making it the central technique for this purpose.[6][7] This guide will focus on a high-resolution Electrospray Ionization (ESI) tandem mass spectrometry workflow as the primary method, followed by a critical comparison with Gas Chromatography-Mass Spectrometry (GC-MS).

Primary Workflow: High-Resolution ESI-MS and Tandem MS (MS/MS)

Electrospray ionization is the method of choice for this particular analyte. As a "soft" ionization technique, ESI excels at converting molecules from a liquid phase into gas-phase ions with minimal in-source fragmentation.[8][9] This is particularly advantageous as it provides a clear measurement of the intact molecular mass, which is the first and most critical piece of evidence in structural elucidation.[8][9]

Experimental Workflow: ESI-MS Validation

Caption: A two-phase workflow for the comprehensive validation of the target compound using ESI-MS/MS.

Protocol 1: Full Scan ESI-MS for Molecular Formula Confirmation

This initial step aims to confirm the molecular weight and, by extension, the elemental composition of the compound.

  • Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water. Add 0.1% formic acid to the solvent. The acidic modifier is critical for promoting protonation of the basic nitrogen atom on the pyrazole ring, thereby ensuring efficient formation of the desired [M+H]⁺ ion.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument. High mass accuracy is essential for this validation.[6][10]

  • Direct Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5–10 µL/min.

  • Ion Source Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: +3.5 kV to +4.5 kV.

    • Nebulizing and Drying Gas: Nitrogen, with temperature and flow rates optimized for stable spray and efficient desolvation.

  • Data Acquisition: Acquire full scan mass spectra from m/z 100 to 500. The theoretical monoisotopic mass of C₁₂H₁₂ClIN₂ is 360.9730 g/mol , so the protonated molecule [M+H]⁺ is expected at m/z 361.9803 .

The validity of this step is confirmed by two key data points:

  • Accurate Mass Measurement: The experimentally measured m/z must be within 5 ppm of the theoretical value. This provides high confidence in the elemental formula.[10]

  • Isotopic Pattern Matching: The observed isotopic distribution must match the theoretical pattern for an ion containing one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) and one iodine atom (monoisotopic ¹²⁷I). This pattern is a highly characteristic fingerprint that provides orthogonal confirmation of the elemental composition.

Protocol 2: Tandem MS (MS/MS) for Structural Isomer Confirmation

Once the elemental formula is confirmed, tandem MS is used to fragment the molecule in a controlled manner, providing a structural fingerprint.[6][9]

  • Precursor Ion Selection: Set the instrument to isolate the [M+H]⁺ ion (m/z 361.98) using the first mass analyzer (e.g., the quadrupole).

  • Collision-Induced Dissociation (CID): Accelerate the isolated precursor ions into a collision cell filled with an inert gas (e.g., argon or nitrogen). The collision energy should be varied (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.

  • Product Ion Analysis: Scan the resulting fragment ions using the second mass analyzer (e.g., the TOF or Orbitrap) to generate the MS/MS spectrum.

The fragmentation pattern provides direct evidence of the molecule's connectivity. Based on the structure and known fragmentation rules for pyrazoles and related compounds, several key fragmentation pathways are expected.[11][12][13][14][15]

G M [M+H]⁺ C₁₂H₁₃ClIN₂⁺ m/z 361.98 F1 [M+H - C₂H₄]⁺ C₁₀H₉ClIN₂⁺ m/z 333.95 M->F1 - Ethylene F2 [M+H - I•]⁺ C₁₂H₁₃ClN₂⁺ m/z 235.08 M->F2 - Iodine Radical F3 [M+H - C₂H₄Cl•]⁺ C₁₀H₈IN₂⁺ m/z 298.98 M->F3 - Chloroethyl Radical F4 [C₆H₅]⁺ Phenyl Cation m/z 77.04 F2->F4 Further Fragmentation

Caption: Predicted major fragmentation pathways for protonated 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole.

The observation of a fragment corresponding to the loss of the chloroethyl radical (m/z 298.98) and the loss of the iodine radical (m/z 235.08) would strongly support the proposed structure over other potential isomers.

Comparative Analysis: GC-MS as an Alternative Technique

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[11][16] Given that many pyrazole derivatives are amenable to GC analysis, it represents a valid alternative method for validation.[16][17]

Comparative Overview: ESI-MS vs. GC-MS
FeatureHigh-Resolution ESI-MS/MS GC-MS (with Electron Ionization)
Ionization Principle Soft Ionization (Electrospray)[8]Hard Ionization (Electron Impact, EI)[7]
Primary Ion Observed Protonated Molecule [M+H]⁺Molecular Ion Radical M⁺•
Molecular Ion Abundance Typically high, often the base peak in MS1.Can be low or absent due to extensive fragmentation.[11]
Fragmentation Control Controlled and tunable via collision energy in MS/MS.[6]Occurs in the ion source; generally extensive and less controllable.
Structural Information Derived from controlled MS/MS of a specific precursor.[9]Inferred from a complex pattern of fragments in a single spectrum.
Analyte Suitability Broad; excellent for polar, non-volatile compounds.Limited to volatile and thermally stable compounds.
Isomer Differentiation Excellent, based on unique MS/MS fragmentation patterns.Can be challenging if isomers produce similar EI spectra.[18]
Justification for ESI-MS as the Preferred Method

While GC-MS could provide useful data, ESI-MS/MS is superior for the de novo validation of this specific compound for several key reasons:

  • Certainty of Molecular Weight: The soft ionization of ESI ensures the molecular ion is readily observed, eliminating ambiguity about the compound's mass. In EI, the high energy can cause the molecular ion to fragment completely, making it difficult to determine the starting mass.[9]

  • Controlled Structural Analysis: Tandem MS allows for a systematic, stepwise deconstruction of the molecule. By isolating the parent ion and observing its specific daughter ions, we can build a more confident picture of its structure compared to interpreting a complex, single-stage EI spectrum.[6]

  • Reduced Risk of Thermal Degradation: The chloroethyl group presents a potential site for thermal elimination in a hot GC injector, which could lead to the analysis of a degradation product rather than the parent compound. ESI-MS analysis is performed at ambient temperature, mitigating this risk.

Conclusion

The validation of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is most robustly and reliably achieved using a high-resolution ESI-MS/MS workflow. This approach provides a self-validating system through the orthogonal checkpoints of accurate mass measurement and characteristic isotopic pattern matching, confirming the elemental composition. Subsequent controlled fragmentation via tandem MS offers an unambiguous structural fingerprint, allowing for confident differentiation from potential isomers. While GC-MS is a powerful technique, its hard ionization and requirement for thermal stability make it a secondary, confirmatory method rather than the primary tool for initial validation. By employing the detailed ESI-MS/MS workflow described, researchers can ensure the highest degree of data integrity, a critical requirement for advancing any scientific or drug development program.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.[Link]

  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PubMed.[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI.[Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.[Link]

  • Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. JEOL.[Link]

  • Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. Nature Communications.[Link]

  • Mass Spectrometry in Small Molecule Drug Development. Technology Networks.[Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH).[Link]

  • Tandem Mass Spectrometry. PubMed.[Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma.[Link]

  • Quantitative Analysis of Small Molecules by Desorption Electrospray Ionization Mass Spectrometry from Polytetrafluoroethylene Surfaces. ResearchGate.[Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.[Link]

  • Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California.[Link]

  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.[Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications.[Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil.[Link]

  • Fragmentations of pyrazole derivatives 9. ResearchGate.[Link]

  • Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com.[Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate.[Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A.[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.[Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Tropical Journal of Natural Product Research.[Link]

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. ResearchGate.[Link]

  • Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. ResearchGate.[Link]

  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. National Institutes of Health (NIH).[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. PubChem.[Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate.[Link]

  • Process for the regioselective synthesis of pyrazoles.
  • Development and Validation of LC-MS Methods for the Detection of TMAO. University of New Orleans ScholarWorks.[Link]

  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry.[Link]

  • Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. Vascular and Endovascular Review.[Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility of In-Vitro Assays for Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the path from a promising novel compound to a viable therapeutic candidate is paved with rigorous and reproducible experimental data. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including kinase inhibition, anticancer, and anti-inflammatory effects.[1][2][3] However, the excitement of discovery can be quickly tempered by the challenge of inconsistent assay results. This guide provides an in-depth comparison of common assay methodologies for evaluating novel pyrazole derivatives, exemplified by the hypothetical compound 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole, with a core focus on achieving robust and reproducible data.

The Reproducibility Crisis in Preclinical Research: Acknowledging the Challenge

The inability to reproduce preclinical research findings is a significant concern, leading to wasted resources and delays in the development of new therapies.[4][5] This issue is particularly pertinent in the evaluation of novel small molecules where subtle variations in experimental conditions can lead to vastly different outcomes.[6] Factors contributing to poor reproducibility are multifaceted and can range from the biological complexity of cell-based assays to technical inconsistencies in protocol execution.[7][8] This guide is designed to equip researchers with the knowledge and tools to proactively address these challenges.

Foundational Pillars of Reproducible Assays

Before delving into specific assay comparisons, it is crucial to establish the foundational principles that underpin reproducible research:

  • Standardized Protocols: The use of detailed and unambiguous standard operating procedures (SOPs) is non-negotiable.[7] These should be followed meticulously to minimize variability between experiments and across different laboratories.

  • Thorough Reagent and Cell Line Validation: The identity and purity of the test compound, as well as the authenticity and health of the cell lines used, must be rigorously confirmed.[4]

  • Appropriate Controls: The inclusion of positive, negative, and vehicle controls is essential for interpreting assay results correctly and identifying potential artifacts.

  • Transparent Data Reporting: Comprehensive documentation of all experimental parameters, including instrument settings and data analysis methods, is critical for enabling others to reproduce the work.[6]

Comparative Analysis of Key In-Vitro Assays for Pyrazole Derivatives

The selection of an appropriate assay is contingent on the hypothesized mechanism of action of the test compound. Given the known activities of pyrazole-based molecules, we will explore three common assay types: kinase inhibition assays, cell viability/cytotoxicity assays, and anti-inflammatory assays.

Biochemical Kinase Inhibition Assays

Many pyrazole derivatives are designed as protein kinase inhibitors.[3] Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified kinase.

Common Platforms:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[9][10] They are highly sensitive and less prone to interference from compound fluorescence.

  • Fluorescence-Based Assays: These assays utilize fluorescent probes to detect either the depletion of ATP or the generation of the phosphorylated product.[9] They offer a non-radioactive alternative with high-throughput capabilities.

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[11] They are known for their high sensitivity and broad dynamic range.

Comparative Overview of Kinase Inhibition Assay Platforms

Assay Platform Principle Advantages Disadvantages & Sources of Irreproducibility
Radiometric Measures incorporation of ³²P or ³³P from ATP into a substrate.[9][10]Gold standard, high sensitivity, direct measurement, low interference.[9]Requires handling of radioactive materials, specialized equipment, and disposal protocols. Variability in ATP and substrate concentrations, and incubation times can affect results.
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescently labeled substrates upon phosphorylation.[12]Homogeneous (no-wash) format, suitable for HTS.Susceptible to interference from fluorescent compounds. Variability in enzyme and substrate concentrations, and buffer composition can impact results.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on a substrate and an antibody that recognizes the phosphorylated substrate.[9]Homogeneous format, high sensitivity, reduced background fluorescence.Can be affected by compounds that absorb at excitation or emission wavelengths. Requires careful optimization of antibody and tracer concentrations.
Luminescence (e.g., ADP-Glo™) Measures the amount of ADP produced, which is converted to a luminescent signal.[11]High sensitivity, broad dynamic range, resistant to compound interference.Multi-step process can introduce variability. Reagent stability and pipetting accuracy are critical.

Experimental Workflow: A Generalized Biochemical Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Kinase, and Substrate/ATP Compound_Prep->Incubation Enzyme_Prep Kinase Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate/ATP Mix Substrate_Prep->Incubation Stop_Reaction Stop Reaction & Add Detection Reagents Incubation->Stop_Reaction Read_Signal Measure Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Read_Signal Data_Analysis Calculate % Inhibition & Determine IC50 Read_Signal->Data_Analysis

Caption: Generalized workflow for a biochemical kinase inhibition assay.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for assessing the anticancer potential of novel compounds by measuring their effect on cell proliferation and survival.[13]

Common Platforms:

  • Tetrazolium Reduction Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells by quantifying the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[1][14]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells.

  • Real-Time Cell Analysis (RTCA): This impedance-based method continuously monitors cell proliferation, adhesion, and morphology, providing a dynamic view of cellular response to a compound.

Comparative Overview of Cell Viability Assay Platforms

Assay Platform Principle Advantages Disadvantages & Sources of Irreproducibility
MTT/MTS Enzymatic reduction of tetrazolium salt by viable cells.[1][14]Inexpensive, widely used.Can be affected by compounds that alter cellular metabolism or have reducing properties.[1] Cell density and incubation time are critical variables.
ATP-Based (e.g., CellTiter-Glo®) Quantifies ATP in viable cells via a luciferase reaction.[4]High sensitivity, simple protocol, suitable for HTS.ATP levels can be influenced by factors other than cell viability.[4] Reagent stability and pipetting precision are important.
Real-Time Cell Analysis (RTCA) Measures changes in electrical impedance as cells proliferate and adhere to microelectrodes.Label-free, provides kinetic data on cell response.Requires specialized equipment. "Edge effects" in microplates can introduce variability.[15]

Experimental Protocol: A Standard MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole) and appropriate controls (vehicle and untreated).

  • Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assays: COX Inhibition

Given that some pyrazole derivatives exhibit anti-inflammatory properties, a cyclooxygenase (COX) inhibition assay is a relevant choice.[16]

Common Platforms:

  • Enzyme Immunoassay (EIA): This method measures the production of prostaglandins (e.g., PGE2), the products of COX activity, using a competitive immunoassay.

  • Fluorometric Assays: These assays utilize a probe that becomes fluorescent upon oxidation by the peroxidase component of COX.

Comparative Overview of COX Inhibition Assay Platforms

Assay Platform Principle Advantages Disadvantages & Sources of Irreproducibility
Enzyme Immunoassay (EIA) Competitive immunoassay to quantify prostaglandin production.High specificity and sensitivity.Multi-step procedure with several incubation and wash steps that can introduce variability.
Fluorometric Measures the peroxidase activity of COX using a fluorescent probe.Simpler and faster than EIA, suitable for HTS.Can be susceptible to interference from fluorescent or colored compounds.

Signaling Pathway: The Cyclooxygenase (COX) Pathway

Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGG2 Prostaglandin G2 (PGG2) COX1_2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->COX1_2 Inhibition

Caption: Simplified diagram of the COX pathway and the inhibitory action of pyrazole compounds.

Mitigating Irreproducibility: A Troubleshooting Framework

Even with well-chosen assays, variability can arise. Here is a framework for troubleshooting common issues:

Observed Issue Potential Causes Recommended Actions
High Inter-Assay Variability Inconsistent cell passage number or health, lot-to-lot variation in reagents (e.g., serum), operator differences.Use cells within a defined passage number range, pre-test new lots of critical reagents, ensure consistent training and technique among operators.[7][8]
Inconsistent IC50 Values Inaccurate compound concentration, instability of the compound in assay buffer, incorrect data fitting model.Verify stock solution concentration, assess compound stability under assay conditions, use appropriate curve-fitting software and models.
"Edge Effects" in Plate-Based Assays Evaporation from wells at the edge of the plate, temperature gradients across the plate.Avoid using the outer wells of the plate for experimental samples, use humidified incubator chambers, and randomize sample placement on the plate.[15]
False Positives/Negatives Compound interference with the assay signal (e.g., fluorescence, absorbance), off-target effects.Run counter-screens to identify interfering compounds, test the compound in orthogonal assays that use different detection technologies.[17]

Conclusion: A Commitment to Rigor and Reproducibility

The successful translation of a novel pyrazole compound from the bench to the clinic hinges on the generation of high-quality, reproducible data. By understanding the principles, advantages, and limitations of different in-vitro assays, and by proactively addressing the common sources of variability, researchers can build a robust data package that inspires confidence. This guide serves as a starting point for developing a rigorous and self-validating approach to the evaluation of novel therapeutic candidates, ultimately accelerating the pace of drug discovery and development.

References

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]

  • WOAH. (n.d.). Factors affecting test reproducibility among laboratories. Retrieved from [Link]

  • bioRxiv. (2017, November 3). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. Retrieved from [Link]

  • PMC. (n.d.). In Vitro Research Reproducibility: Keeping Up High Standards. Retrieved from [Link]

  • paasp network. (2019, August 12). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • ResearchGate. (2026, February 2). PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • PMC. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. Retrieved from [Link]

  • PMC. (2022, February 24). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

  • (2025, December 25). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Retrieved from [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

Sources

Structural and Functional Comparison: 1-(2-Chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole vs. Non-Iodinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for aryl groups to modulate lipophilicity, improve water solubility, and enhance target engagement[1]. The strategic functionalization of the pyrazole core—particularly at the C4 position—can drastically alter a molecule's physicochemical properties and synthetic utility.

This guide provides an in-depth structural and functional comparison between the halogenated 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole and its non-iodinated analog, 1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole . By examining the impact of C4-iodination, we elucidate how this specific modification enhances metabolic stability, introduces halogen bonding capabilities[2], and serves as a versatile handle for late-stage functionalization.

Physicochemical Profiling: The Impact of C4-Iodination

The introduction of an iodine atom at the C4 position of the pyrazole ring fundamentally shifts the molecule's physical profile. Iodine, being a large, highly polarizable halogen, increases the steric volume of the molecule, which can effectively shield the pyrazole core from metabolic degradation (e.g., oxidation by cytochrome P450 enzymes). Furthermore, the electron-withdrawing nature of the iodine atom alters the electron density of the pyrazole ring, impacting its overall lipophilicity and binding kinetics[3].

Table 1: Comparative Physicochemical Properties
Property1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole (4-H Analog)1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole (4-Iodo Analog)Functional Implication in Drug Design
Molecular Weight 220.70 g/mol 346.60 g/mol Increased mass affects diffusion rates and oral bioavailability parameters.
Estimated LogP ~3.2~4.1Higher lipophilicity enhances membrane permeability and hydrophobic pocket binding[2].
C4 Steric Volume Small (Hydrogen atom)Large (Iodine atom, ~30 ų)Steric shielding prevents C4 metabolic oxidation, increasing half-life.
Binding Potential Hydrophobic / π-π interactionsHalogen Bonding / Hydrophobic / π-πIodine enables highly directional halogen bonds with Lewis bases (e.g., carbonyls)[2].
Synthetic Utility Inert at C4 (Requires C-H activation)Highly reactive C-I bondEnables rapid Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira)[4].

Mechanistic Insights: Why Iodinate at C4?

As an Application Scientist evaluating scaffold viability, the decision to utilize the 4-iodo analog over the 4-H analog is driven by two primary mechanistic advantages:

  • Target Engagement via Halogen Bonding: Halogen bonds are highly directional, non-covalent interactions between the electrophilic region (sigma-hole) of the iodine atom and nucleophilic regions (e.g., backbone carbonyl oxygens) within a protein binding pocket. This interaction can drastically increase binding affinity and target selectivity compared to the non-iodinated analog, which relies solely on weaker Van der Waals forces at that vector[2].

  • Synthetic Versatility: The carbon-iodine (C-I) bond is highly susceptible to oxidative addition by palladium catalysts. This makes the 4-iodo analog an invaluable intermediate for synthesizing complex, diverse libraries of C4-substituted pyrazoles, whereas the 4-H analog requires harsh, direct C-H activation conditions that often lack regioselectivity[4].

Experimental Protocols: Synthesis and Evaluation

To objectively evaluate these compounds, rigorous, self-validating experimental workflows must be employed. The protocols below detail the synthesis of the iodinated analog and the comparative evaluation of their lipophilicity.

Protocol 1: Regioselective Electrophilic Iodination of the Pyrazole Core

Causality: The C4 position of the pyrazole ring is the most electron-rich, making it highly susceptible to electrophilic aromatic substitution. Using N-Iodosuccinimide (NIS) provides a mild, controlled source of electrophilic iodine ( I+ ), preventing over-oxidation or non-selective halogenation[4].

  • Preparation: Dissolve 1.0 mmol of 1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole in 10 mL of anhydrous acetonitrile under an argon atmosphere. (Rationale: Argon prevents ambient moisture from quenching the electrophilic iodine intermediate.)

  • Reagent Addition: Add 1.1 mmol of N-Iodosuccinimide (NIS) and a catalytic amount (10 mol%) of trifluoroacetic acid (TFA). (Rationale: TFA protonates NIS, significantly increasing the electrophilicity of the iodine atom to accelerate the reaction.)

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate 4:1). (Self-Validation: The disappearance of the starting material spot and the emergence of a lower-Rf product spot confirms the successful addition of the lipophilic iodine atom.)

  • Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). (Rationale: Thiosulfate reduces any unreacted electrophilic iodine to inert iodide, preventing downstream side reactions.) Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole.

Protocol 2: Comparative Lipophilicity (LogP) Determination via RP-HPLC

Causality: Traditional shake-flask methods for determining LogP are prone to emulsion artifacts and require absolute sample purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a self-validating, high-throughput alternative where retention time directly correlates with lipophilicity (OECD Test Guideline 117).

  • System Setup: Equip an HPLC system with a C18 analytical column (e.g., 150 x 4.6 mm, 5 µm). (Rationale: The hydrophobic C18 stationary phase accurately mimics lipid bilayer partitioning.)

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol/Water (70:30 v/v) buffered to pH 7.4 with 10 mM phosphate buffer. (Rationale: pH 7.4 ensures the compounds are evaluated in their physiologically relevant ionization state.)

  • Calibration: Inject a series of reference standards with known LogP values (e.g., toluene, bromobenzene, naphthalene). Plot the logarithm of the capacity factor ( logk′ ) against the known LogP values to generate a linear calibration curve.

  • Sample Analysis: Inject the non-iodinated and iodinated pyrazole analogs. Calculate their respective capacity factors ( k′=(tr​−t0​)/t0​ , where tr​ is retention time and t0​ is dead time).

  • Data Interpolation: Use the calibration curve to interpolate the LogP values. (Expected Result: The 4-iodo analog will exhibit a significantly longer retention time, empirically confirming its increased lipophilicity.)

Workflow Visualization

The following diagram illustrates the logical progression from the non-iodinated starting material through regioselective iodination, highlighting the divergent applications of the resulting 4-iodo analog in both synthetic chemistry and pharmacology.

Pathway A 1-(2-chloroethyl)-5-methyl- 3-phenyl-1H-pyrazole (Non-Iodinated) B Electrophilic Aromatic Substitution (NIS) A->B C4 Activation C 1-(2-chloroethyl)-4-iodo- 5-methyl-3-phenyl-1H-pyrazole (Iodinated) B->C Regioselective Yield D Cross-Coupling (Pd-Catalyzed) C->D Synthetic Handle E Receptor Binding (Halogen Bonding) C->E Pharmacophore

Workflow depicting the synthesis and functional divergence of the 4-iodo pyrazole analog.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: NIH URL: [Link]

  • Title: Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Source: MDPI URL: [Link]

  • Title: Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. Source: ACS Publications URL: [Link]

  • Title: Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of highly reactive intermediates. 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is a prime example of a molecule that requires uncompromising precision in both synthesis and disposal. This compound combines a highly reactive alkylating moiety with a heavy halogenated core. Mishandling its disposal does not just risk regulatory non-compliance; it poses severe toxicological and environmental threats.

This guide provides a self-validating, mechanistic approach to safely managing and destroying this chemical, ensuring your laboratory operates at the highest standards of safety and scientific integrity.

Section 1: Mechanistic Hazard Profiling

To design a foolproof disposal protocol, we must first deconstruct the molecule's reactivity to understand the why behind the safety rules:

  • The Chloroethyl Group (Alkylating Potential): The 2-chloroethyl appendage is a well-documented structural alert. Similar to nitrogen mustard analogs, this group acts as a potent alkylating agent. It can form highly reactive electrophilic intermediates capable of cross-linking DNA or proteins. Based on extrapolated safety data from structurally related N-(2-chloroethyl) compounds, we must treat this molecule as a severe contact hazard, vesicant, and potential carcinogen[1].

  • The Halogenated Pyrazole Core: Featuring both a chlorine and an iodine atom, this molecule boasts a massive halogen mass fraction. The EPA's Resource Conservation and Recovery Act (RCRA) strictly regulates halogenated organic compounds (HOCs), particularly when concentrations exceed 1,000 mg/kg[2]. If incinerated at standard, low temperatures, the heavy halogen load acts as a precursor for polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—some of the most toxic environmental pollutants known.

Section 2: Quantitative Hazard & Disposal Metrics

Understanding the physical metrics of the compound dictates our downstream logistical choices.

Property / MetricValue / ClassificationOperational Implication
Chemical Formula C₁₂H₁₂ClIN₂Dictates stoichiometric destruction requirements.
Molecular Weight ~346.6 g/mol High mass density; requires careful concentration tracking in waste streams.
Halogen Mass Fraction ~46.9% (Cl + I)Critical: Triggers mandatory halogenated waste protocols.
Primary Hazard Class Alkylating Agent / ToxicRequires Class II BSC or Fume Hood; Double nitrile gloving.
EPA Waste Classification Halogenated Organic (HOC)Cannot be fuel-blended; requires dedicated high-temp incineration.
Destruction Temperature > 1100°C (2-second residence)Prevents formation of toxic dioxins and furans.

Section 3: Visualizing the Disposal Logic

WasteFlow Start Waste Generation: 1-(2-chloroethyl)-4-iodo-... (Halogenated Alkylator) Segregation Waste Segregation Phase Start->Segregation CheckHalogen Halogen > 1%? Segregation->CheckHalogen Halogenated Halogenated Organic Waste (EPA RCRA Regulated) CheckHalogen->Halogenated Yes (Iodine/Chlorine) NonHalogenated Non-Halogenated Waste (Incompatible) CheckHalogen->NonHalogenated No Storage Satellite Accumulation Area (Secondary Containment) Halogenated->Storage Disposal High-Temp Incineration (>1100°C, 2s residence) Storage->Disposal

Fig 1: RCRA-compliant segregation and high-temperature incineration workflow for halogenated waste.

Section 4: Standard Operating Procedure: Segregation & Accumulation

Trust in a protocol comes from its ability to self-validate. Do not proceed to the next step unless the validation check is successful.

Step 1: Primary Containment & PPE

  • Action: Don double nitrile gloves, a chemically resistant lab coat, and chemical splash goggles. All handling, including weighing and dissolution, must be performed inside a certified Class II biological safety cabinet or a hard-ducted chemical fume hood.

  • Causality: The chloroethyl group presents a severe vesicant and inhalation risk. Double gloving ensures that if the outer layer is breached by a carrier solvent (like DMSO or Dichloromethane), the inner layer provides a critical time buffer for safe removal.

  • Validation: Inspect gloves for degradation or discoloration immediately after handling. If observed, halt work and change gloves immediately.

Step 2: Waste Stream Segregation

  • Action: Deposit all liquid and solid waste containing this compound into a dedicated, chemically compatible container (e.g., high-density polyethylene or PTFE-lined glass).

  • Causality: Institutional environmental health guidelines strictly prohibit mixing halogenated organics with non-halogenated solvents, strong bases, or oxidizers[3]. Mixing can lead to dangerous exothermic reactions and drastically increases the cost of disposal, as the entire mixed volume must then be treated as halogenated waste.

  • Validation: The container must be explicitly labeled "Hazardous Waste - Halogenated Organics" with "1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole" listed as a primary constituent.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed waste container in a designated SAA that features secondary containment (e.g., a spill tray) and is kept away from heat sources.

  • Causality: Laboratory safety manuals require that alkylating agents and highly toxic wastes be accumulated in controlled, ventilated zones to prevent accidental laboratory exposure during long-term storage[4].

  • Validation: Verify that the SAA is inspected weekly and that the waste volume does not exceed RCRA accumulation limits before triggering a vendor pickup.

Section 5: High-Temperature Incineration (Destruction Phase)

The only scientifically sound and legally compliant method for the final destruction of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is high-temperature incineration .

  • The Mechanism: Your waste management vendor must process this stream in a rotary kiln or liquid injection incinerator. To successfully cleave the stable C-Cl and C-I bonds without synthesizing dioxins, environmental protection rules mandate that the secondary combustion chamber must achieve a minimum temperature of 1100°C with a gas residence time of at least 2 seconds .

  • Scrubbing: The incinerator must be equipped with alkaline scrubbers to neutralize the highly corrosive hydrogen chloride (HCl) and hydrogen iodide (HI) gases generated during combustion.

Section 6: Emergency Spill Decontamination Protocol

In the event of a breach, immediate and calculated action is required:

  • Isolation: Evacuate the immediate 10-foot radius. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Crucial: Do NOT use paper towels. The reactive chloroethyl group can react unpredictably with organic matrices.

  • Collection: Using non-sparking tools, sweep the absorbed matrix into a rigid, sealable hazardous waste bucket.

  • Decontamination & Validation: Wash the affected surface with a compatible solvent (e.g., a mild alkaline detergent solution to encourage hydrolysis of the alkylating agent), followed by water. Validate the area is clean by checking for residual compound using an appropriate analytical method (e.g., surface swabbing for LC-MS analysis) before resuming normal operations.

Sources

A Senior Application Scientist's Guide to Handling 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole. As a novel research chemical, comprehensive toxicological data is not yet available. Therefore, this guidance is built upon a rigorous analysis of its structural components and adherence to the principles of chemical safety and risk mitigation. The protocols herein are designed to empower researchers to work safely by understanding the causality behind each recommendation.

Hazard Analysis: A Structurally-Informed Risk Assessment

The safe handling of any chemical begins with a thorough understanding of its potential hazards. In the absence of a specific Safety Data Sheet (SDS), we must infer the reactivity and toxicity from the molecule's constituent functional groups. This approach forms the logical basis for the stringent protective measures outlined in this guide.

  • The Chloroethyl Moiety (-CH₂CH₂Cl): This is the most significant source of concern. The 2-chloroethyl group is a known alkylating agent. Compounds like 2-chloroethylamine hydrochloride are recognized as corrosive, capable of causing severe skin burns and eye damage, and are suspected of causing genetic defects.[1][2][3] Alkylating agents can react with biological macromolecules, which is the mechanistic basis for their potential mutagenicity and carcinogenicity. Therefore, this compound must be handled as a suspected mutagen, and all routes of exposure (inhalation, dermal, ingestion) must be rigorously prevented.

  • The Halogenated Pyrazole Core: Pyrazoles are a class of heterocyclic aromatic compounds. Halogenation, particularly with iodine, increases the molecular weight and can alter biological activity.[4][5][6] While the pyrazole core itself has a wide range of toxicological profiles, the presence of both chlorine and iodine substituents necessitates caution. Halogenated organic compounds can pose environmental risks and often require specific disposal procedures.[7][8]

  • Aromatic Amine-like Structure: The pyrazole ring is a nitrogen-containing heterocycle, sharing some characteristics with aromatic amines. Primary aromatic amines are a class of chemicals that includes known reactive and toxic compounds.[9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical. Adherence to this protocol is mandatory.

PPE Specification Summary
PPE ComponentSpecificationRationale & Causality
Hand Protection Double-gloving: Nitrile inner, Neoprene or Butyl rubber outer.The chloroethyl group necessitates high chemical resistance. Double-gloving provides protection in case the outer glove is breached. Gloves must be inspected before use and changed frequently.[10]
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 rated) AND a full-face shield.Protects against splashes of liquid and airborne particles. A face shield is required to protect the entire face from the compound's presumed corrosive nature.[11][12]
Body Protection Chemical-resistant lab coat and a chemically resistant apron (Neoprene or equivalent).Standard lab coats are insufficient. A chemical-resistant apron provides an additional layer of protection against spills of this potentially corrosive and dermally toxic compound.[1]
Respiratory Protection Mandatory use of a certified chemical fume hood. All handling of the solid and its solutions must occur within a fume hood to prevent inhalation of dust or vapors.[13][14] For spill response outside a hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges is required.[15]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.
PPE Donning and Doffing Workflow

Incorrectly removing PPE can lead to exposure. The following sequence must be followed precisely.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 Wash Hands d2 Don Lab Coat & Apron d1->d2 d3 Put on Inner Gloves d2->d3 d4 Put on Goggles & Face Shield d3->d4 d5 Put on Outer Gloves d4->d5 f1 Remove Outer Gloves f2 Remove Apron & Lab Coat f1->f2 f3 Wash Hands f2->f3 f4 Remove Goggles & Face Shield f3->f4 f5 Remove Inner Gloves f4->f5 f6 Final Hand Wash f5->f6

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Safe Handling Procedures

All operations must be conducted within a certified chemical fume hood.

Weighing and Aliquoting (Solid)
  • Preparation: Designate a specific area within the fume hood for handling the solid. Cover the work surface with absorbent, plastic-backed paper.

  • Tare: Place a clean weighing vessel on the analytical balance and tare it.

  • Dispensing: Using a clean, dedicated spatula, carefully transfer the desired amount of the compound to the weighing vessel. Avoid generating dust. If any static is observed, use an anti-static gun.

  • Cleaning: Immediately after weighing, securely cap the stock container. Decontaminate the spatula and the weighing area as described in Section 4.

Solution Preparation
  • Solvent Addition: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Dissolution: Cap the vessel and mix using a magnetic stirrer or gentle agitation. If sonication is required, ensure the vessel is sealed to prevent aerosol generation.

  • Transfer: Use a pipette or cannula to transfer the solution. Never pour directly from a large beaker to a small vial.

Emergency Response and Decontamination

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Isolate: Secure the area and prevent entry.

  • PPE: Don appropriate respiratory protection in addition to the standard PPE if the spill is outside of a fume hood.

  • Neutralize/Absorb: For small spills, cover with an absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.[10]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[3][16]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan: Managing Halogenated Waste

Due to its halogenated nature, this compound and all materials contaminated with it require special disposal procedures.

  • Waste Segregation: All waste—including contaminated gloves, absorbent paper, pipette tips, and aqueous/organic solutions—must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label must read: "Hazardous Waste: Halogenated Organic Compound (1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole)".

  • Deactivation: Chemical deactivation should not be attempted in a standard laboratory setting due to the risk of generating unknown and potentially more hazardous byproducts.

  • Final Disposal: The sealed waste container must be disposed of through your institution's certified hazardous waste management program.[17][18] Incineration at a specialized facility is the typical method for destroying halogenated organic compounds.[19]

This guide provides a framework for the safe handling of 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole. It is imperative that researchers supplement this information with their institution's specific safety policies and conduct a thorough risk assessment before beginning any new procedure.

References

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]

  • CPWR. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training. [Link]

  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Univar Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Univar Solutions. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • OSHA. (n.d.). Chemical Reactivity Hazards - Control and Prevention. Occupational Safety and Health Administration. [Link]

  • OSHA. (n.d.). Chemical Reactivity Hazards - Standards. Occupational Safety and Health Administration. [Link]

  • OSHA. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Occupational Safety and Health Administration. [Link]

  • EPA. (2025). Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]

  • Carlo Erba. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. [Link]

  • RMPA. (2020). Emergency Response & PPE. Ammonia Refrigeration PSM. [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone). [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. [Link]

  • Taylor & Francis Online. (2007). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synthetic Communications. [Link]

  • MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • ResearchGate. (n.d.). Halogenation of the pyrazole scaffold. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine. [Link]

  • PENTA. (2024). Safety Data Sheet: Iodine. [Link]

  • CLEAPSS. (2022). Student safety sheets 56 Iodine. [Link]

  • ACS Publications. (n.d.). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry. [Link]

  • PubMed. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. [Link]

  • Google Patents. (n.d.).
  • UK Plant Health Information Portal. (2024). Decontamination. [Link]

  • EPA. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • ScienceDirect. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。